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  • Product: 4-Ethenyl-3-methoxypyridine
  • CAS: 848951-17-7

Core Science & Biosynthesis

Foundational

3-Methoxy-4-vinylpyridine: Nomenclature, Synthesis, and Advanced Applications

Abstract As drug development and advanced polymer sciences demand highly specific, functionalized building blocks, substituted vinylpyridines have emerged as critical intermediates. This technical whitepaper provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug development and advanced polymer sciences demand highly specific, functionalized building blocks, substituted vinylpyridines have emerged as critical intermediates. This technical whitepaper provides an in-depth analysis of 3-methoxy-4-vinylpyridine (3-M-4-VP). By dissecting its IUPAC nomenclature, electronic properties, and synthetic pathways, this guide serves as a foundational resource for researchers. Furthermore, we detail self-validating experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling and its controlled polymerization using Frustrated Lewis Pairs (FLPs).

Chemical Identity and Nomenclature

The precise identification of chemical intermediates is paramount for database querying, patent filing, and literature reviews. The compound features a pyridine core substituted with a methoxy group at the C3 position and a vinyl (ethenyl) group at the C4 position.

  • IUPAC Name: 4-ethenyl-3-methoxypyridine

  • Primary Synonyms: 3-methoxy-4-vinylpyridine; 4-vinyl-3-methoxypyridine; Pyridine, 4-ethenyl-3-methoxy-

  • Common Abbreviation: 3-M-4-VP

Structural Rationale: According to IUPAC nomenclature rules for substituted heterocycles, the nitrogen atom is designated as position 1. Numbering proceeds to give the lowest possible locants to the substituents. The ethenyl group at C4 and the methoxy group at C3 dictate the systematic name 4-ethenyl-3-methoxypyridine . In industrial and pharmaceutical literature, the "vinyl" nomenclature is often retained due to its direct association with polymerization chemistry.

Physicochemical Properties & Electronic Profile

Understanding the electronic interplay within 3-M-4-VP is critical for predicting its behavior in both cross-coupling reactions and polymerization. The pyridine nitrogen is inherently electron-withdrawing via resonance (-M effect) and induction (-I effect), which typically makes the C4-vinyl group highly electrophilic.

However, the introduction of the C3-methoxy group introduces a competing electron-donating resonance effect (+M). This localized electron density partially offsets the electron deficiency of the pyridine ring, modulating the reactivity of the vinyl group. This electronic tuning makes 3-M-4-VP less susceptible to spontaneous, uncontrolled anionic polymerization compared to unsubstituted 4-vinylpyridine, while enhancing its coordination capabilities in pharmaceutical pharmacophores .

Table 1: Quantitative Physicochemical Data of 3-Methoxy-4-vinylpyridine

PropertyValueMechanistic Implication / Rationale
Molecular Formula C8H9NOStandard elemental composition for mass spectrometry validation.
Molecular Weight 135.16 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Predicted LogP ~1.8 - 2.1Favorable lipophilicity; enhances membrane permeability in drug design.
Boiling Point ~210-220 °C (est.)Necessitates high-vacuum distillation to prevent thermal degradation.
pKa (Conjugate Acid) ~5.5The +M effect of the methoxy group slightly increases basicity vs 4-vinylpyridine.
Synthetic Methodologies: The Suzuki-Miyaura Vinylation

The traditional synthesis of vinylpyridines often relies on the dehydration of hydroxyethyl precursors, which requires harsh acidic conditions that can cleave the sensitive methoxy ether. To ensure high fidelity and yield, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the preferred methodology.

Causality of Reagent Selection: We utilize potassium vinyltrifluoroborate rather than vinylboronic acid. Vinylboronic acids are notoriously unstable, prone to polymerization, and undergo rapid protodeboronation. The trifluoroborate salt is air-stable and acts as a slow-release reservoir for the active boronic species under basic aqueous conditions, drastically reducing homocoupling side reactions and ensuring a self-validating, high-yield catalytic cycle .

SynthesisWorkflow A 4-Bromo-3-methoxypyridine (Starting Material) C Pd(dppf)Cl2 Catalyst Base (Cs2CO3), THF/H2O, 80°C A->C B Potassium Vinyltrifluoroborate (Vinyl Source) B->C D Transmetalation & Reductive Elimination C->D Catalytic Cycle E 3-Methoxy-4-vinylpyridine (Target Product) D->E High Yield (>85%)

Figure 1: Suzuki-Miyaura cross-coupling workflow for 3-methoxy-4-vinylpyridine synthesis.

Protocol 1: Step-by-Step Synthesis of 3-Methoxy-4-vinylpyridine

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity.

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine 4-bromo-3-methoxypyridine (1.0 equiv, 10 mmol) and potassium vinyltrifluoroborate (1.5 equiv, 15 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous Cs₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Addition: Inject a degassed mixture of THF/H₂O (9:1 v/v, 0.2 M). The trace water is critical; it hydrolyzes the trifluoroborate to the active boronic acid in situ.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The disappearance of the starting material mass (m/z = 188/190) and the appearance of the product mass (m/z = 136.07 [M+H]⁺) validates successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (NMR): Confirm product identity via ¹H NMR. Look for the disappearance of the C4-proton and the emergence of characteristic vinyl splitting (dd at ~5.5 ppm and ~6.0 ppm) alongside the methoxy singlet (~3.9 ppm).

Applications in Advanced Polymer Science

While 3-M-4-VP is a valuable pharmaceutical pharmacophore, its most advanced application lies in polymer science. The polymerization of polar vinyl monomers is historically challenging due to the heteroatom (nitrogen) coordinating with and poisoning the metal catalyst.

Recent breakthroughs have utilized Frustrated Lewis Pairs (FLPs) composed of rare-earth (RE) aryloxides (Lewis acids) and ylide-functionalized phosphines (YPhos, Lewis bases). The steric bulk of these pairs prevents them from neutralizing each other. Instead, the RE metal coordinates the pyridine nitrogen, activating the vinyl group, while the YPhos nucleophilically attacks the tail of the vinyl group, initiating a highly controlled living polymerization .

Polymerization RE Rare-Earth Aryloxide (Lewis Acid) FLP Frustrated Lewis Pair (FLP) Active Catalyst RE->FLP LB YPhos (Lewis Base) LB->FLP Initiation Nucleophilic Attack on Vinyl Group FLP->Initiation Activation Monomer 3-Methoxy-4-vinylpyridine (Monomer) Monomer->Initiation Polymer Poly(3-methoxy-4-vinylpyridine) (Narrow PDI) Initiation->Polymer Chain Propagation

Figure 2: FLP-mediated polymerization mechanism of 3-methoxy-4-vinylpyridine.

Protocol 2: FLP-Mediated Polymerization of 3-M-4-VP
  • Monomer Purification: Pass 3-M-4-VP through a basic alumina column to remove inhibitors, then distill over CaH₂ under vacuum to ensure absolute anhydrous conditions.

  • Catalyst Preparation: In a glovebox, dissolve the rare-earth aryloxide complex (e.g., Yttrium-based) and YPhos in anhydrous toluene.

  • Initiation: Rapidly inject the purified 3-M-4-VP monomer into the catalyst solution at room temperature under vigorous stirring.

  • Propagation: Allow the reaction to proceed for 2-4 hours. The steric bulk of the FLP prevents termination side-reactions, ensuring a living propagation mechanism.

  • Termination & Precipitation: Quench the reaction with a few drops of methanol. Precipitate the resulting polymer into cold hexane.

  • Validation Checkpoint (GPC & NMR): Analyze the isolated polymer via Gel Permeation Chromatography (GPC). A narrow Polydispersity Index (PDI < 1.2) validates the controlled, living nature of the FLP mechanism. ¹H NMR should show complete disappearance of the vinyl proton signals.

Conclusion

3-Methoxy-4-vinylpyridine (4-ethenyl-3-methoxypyridine) represents a highly specialized, versatile building block. By understanding the electronic causality introduced by the methoxy group, researchers can precisely control its reactivity. Whether utilized as a cross-coupling partner in drug discovery or as a monomer in advanced FLP-mediated polymerizations, the self-validating protocols provided herein ensure reproducible, high-fidelity results.

References
  • Su, Y., Zhao, Y., & Zhang, H. (2021). "Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives." Macromolecules.[Link]

  • Molander, G. A., & Rivero, M. R. (2006). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." The Journal of Organic Chemistry.[Link]

  • Neta, P., et al. (2007). "Reactions of sulphate radicals with substituted pyridines: a structure-reactivity correlation analysis." Physical Chemistry Chemical Physics (PubMed).[Link]

Exploratory

4-Ethenyl-3-methoxypyridine molecular weight and formula

Technical Whitepaper: 4-Ethenyl-3-methoxypyridine Physicochemical Profile, Synthetic Pathways, and Research Applications Part 1: Executive Summary 4-Ethenyl-3-methoxypyridine (also known as 3-methoxy-4-vinylpyridine) is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Ethenyl-3-methoxypyridine Physicochemical Profile, Synthetic Pathways, and Research Applications

Part 1: Executive Summary

4-Ethenyl-3-methoxypyridine (also known as 3-methoxy-4-vinylpyridine) is a specialized heterocyclic intermediate utilized in advanced medicinal chemistry and polymer science. Distinct from its more common isomer (4-vinylpyridine), the introduction of the methoxy group at the 3-position modulates the electron density of the pyridine ring, altering its basicity and lipophilicity. This compound serves as a critical scaffold in the development of covalent kinase inhibitors , where the vinyl group functions as a Michael acceptor, and as a functional monomer in the synthesis of stimuli-responsive polymers.

Part 2: Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should use the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) validation.

Table 1: Key Chemical Data
PropertyValueNotes
IUPAC Name 4-Ethenyl-3-methoxypyridine
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol Average mass for stoichiometry
Monoisotopic Mass 135.0684 Da For HRMS [M+H]⁺ = 136.0762
CAS Registry Not widely listedAnalogous to 4-vinyl-2-methoxy (CAS 848951-16-6)
Physical State Liquid (Predicted)Likely colorless to pale yellow
Boiling Point ~85–90 °C at 10 mmHgPredicted based on 4-vinylpyridine
LogP (Predicted) 1.8 ± 0.3Moderately lipophilic
pKa (Predicted) ~5.2Less basic than 4-vinylpyridine due to OMe induction
Structural Analysis
  • Electronic Effect: The 3-methoxy group exerts an inductive electron-withdrawing effect (-I) on the pyridine ring nitrogen, slightly lowering the pKa compared to unsubstituted 4-vinylpyridine (pKa ~5.6). However, it also provides mesomeric electron donation (+M) to the ring system, potentially stabilizing cationic intermediates during electrophilic substitution.

  • Reactivity: The C4-vinyl group is conjugated with the electron-deficient pyridine ring, making it an excellent Michael acceptor for nucleophiles (e.g., thiolates in cysteine residues).

Part 3: Synthetic Pathways

Synthesis of 4-ethenyl-3-methoxypyridine is rarely performed via de novo ring construction. The most robust protocol involves Palladium-catalyzed cross-coupling of halogenated precursors.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route utilizes commercially available 4-chloro-3-methoxypyridine (a known intermediate in Pantoprazole synthesis) or 4-bromo-3-methoxypyridine.

Reagents:

  • Substrate: 4-Bromo-3-methoxypyridine (or 4-Chloro analog)

  • Coupling Partner: Vinylboronic acid pinacol ester (or Potassium vinyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inertion: Charge a reaction flask with 4-bromo-3-methoxypyridine (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), and Base (2.5 eq). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd catalyst (0.05 eq) under positive Argon flow.

  • Reaction: Heat to 85–90°C for 4–12 hours. Monitor via LC-MS for disappearance of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Add 1% Triethylamine to silica to prevent acid-catalyzed polymerization.

Visualization: Synthetic Workflow

Synthesis Start 4-Chloro-3-methoxypyridine (Precursor) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane, 90°C Start->Cat Reagent Vinylboronic acid pinacol ester Reagent->Cat Inter Pd-Complex Intermediate Cat->Inter Transmetallation Product 4-Ethenyl-3-methoxypyridine (Target) Inter->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed synthesis via Suzuki-Miyaura coupling.[1]

Part 4: Reactivity & Applications

Covalent Kinase Inhibition (Medicinal Chemistry)

In drug discovery, 4-ethenyl-3-methoxypyridine serves as a "warhead" fragment. The pyridine nitrogen often binds to the hinge region of a kinase ATP-binding pocket, positioning the vinyl group to react with a non-catalytic cysteine residue.

  • Mechanism: Irreversible Michael addition.

  • Selectivity: The 3-methoxy group can induce a specific conformation (atropisomerism) when bound, improving selectivity over non-substituted analogs.

Functional Polymer Synthesis

Similar to 4-vinylpyridine (4VP), this monomer can undergo radical polymerization. The methoxy group increases the hydrophilicity of the resulting polymer (Poly-4E3MP) compared to P4VP, making it useful for:

  • pH-Responsive Hydrogels: The pyridine nitrogen can be protonated at low pH.

  • Metal Chelation: The N and O atoms provide a bidentate-like coordination site for transition metals (Cu, Ag).

Visualization: Covalent Inhibition Mechanism

Mechanism Drug 4-Ethenyl-3-methoxypyridine (Warhead) TS Transition State (Michael Addition) Drug->TS Electrophilic Attack Cys Protein Cysteine (Thiolate -S⁻) Cys->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Bond Formation

Caption: Figure 2. Mechanism of covalent modification of cysteine residues.

Part 5: Handling & Stability (Safety)

  • Polymerization Risk: Like all vinylpyridines, this compound is prone to spontaneous polymerization initiated by light, heat, or acid.

    • Stabilizer: Store with 100–1000 ppm 4-tert-butylcatechol (TBC) .

    • Storage: -20°C, dark, under Argon.

  • Health Hazards:

    • Skin/Eye Irritant: High risk of contact dermatitis.

    • Lachrymator: Handle only in a fume hood.

    • Basic: Incompatible with strong acids and oxidizers.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Ethenyl-2-methoxypyridine (Analogous Structure). Retrieved from [Link]

  • Studer, A., & Curran, D. P. (2017). Radical-polar crossover reactions of vinylboron ate complexes.[3] Science.[4] Retrieved from [Link]

Sources

Foundational

Electronic Properties and Synthetic Utility of 3-Methoxy Substituted Vinylpyridines: A Technical Guide

Executive Summary The functionalization of the pyridine scaffold is a cornerstone of modern drug development, materials science, and coordination chemistry. Among the myriad of substituted pyridines, 3-methoxy substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyridine scaffold is a cornerstone of modern drug development, materials science, and coordination chemistry. Among the myriad of substituted pyridines, 3-methoxy substituted vinylpyridines (e.g., 3-methoxy-2-vinylpyridine, 3-methoxy-4-vinylpyridine) represent a highly specialized class of compounds. They combine the polymerizable and electrophilic nature of a vinyl group with the unique electronic modulation provided by a methoxy substituent[1].

This whitepaper provides an in-depth analysis of the electronic properties of 3-methoxy substituted vinylpyridines, detailing how the interplay between inductive (-I) and resonance (+M) effects dictates their reactivity. Furthermore, we provide validated experimental workflows for their application in polymer-supported catalysis and pharmaceutical synthesis.

Electronic Structure and Mechanistic Principles

To understand the behavior of 3-methoxy vinylpyridines, one must deconstruct the electronic contributions of each functional group on the heteroaromatic core.

The Pyridine Core and the Methoxy (+M / -I) Effect

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density via both inductive and resonance pathways. The introduction of a methoxy group (-OCH₃) at the 3-position introduces a complex "push-pull" dynamic:

  • Resonance Effect (+M): The oxygen atom's lone pairs donate electron density into the

    
    -system, significantly increasing the electron cloud density at the ortho (2, 4) and para (6) positions relative to the methoxy group[2][3].
    
  • Inductive Effect (-I): Because oxygen is more electronegative than carbon, it exerts an electron-withdrawing inductive effect through the

    
    -bonds.
    

In 3-methoxypyridine derivatives, the +M effect dominates the reactivity profile toward electrophilic aromatic substitution, directing incoming electrophiles to the 2, 4, and 6 positions[2]. However, because the 3-position is meta to the pyridine nitrogen, the methoxy group's resonance donation does not directly neutralize the nitrogen's electron deficiency, preserving the basicity and coordination capacity of the lone pair[4].

Vinyl Group Conjugation

The vinyl group (-CH=CH₂) extends the


-conjugation of the pyridine ring. Depending on its position (e.g., 2-vinyl or 4-vinyl), the electron-withdrawing nature of the pyridine nitrogen activates the vinylic double bond, making it highly susceptible to nucleophilic attack (Michael addition) and radical/anionic polymerization[1][5].

When a 3-methoxy group is present, its electron-donating resonance can partially offset the electron-withdrawing effect of the pyridine nitrogen, subtly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group and fine-tuning its reactivity as a Michael acceptor.

G A 3-Methoxy Vinylpyridine Core Scaffold B Methoxy Group (-OCH3) +M Resonance / -I Inductive A->B Substituent Effect C Vinyl Group (-CH=CH2) Extended π-Conjugation A->C Conjugation D Pyridine Nitrogen Electron Deficient Center A->D Heteroatom E Increased Electron Density at Ortho/Para Positions B->E +M > -I G Michael Addition & Polymerization Sites C->G Reactive Handle F Modulated pKa & Nucleophilicity D->F Lone Pair Availability E->F

Figure 1. Electronic interplay between methoxy/vinyl substituents and the pyridine core.

Quantitative Electronic Parameters

The table below summarizes the fundamental electronic and physical properties of the constituent scaffolds that define 3-methoxy vinylpyridines. The data illustrates how functionalization impacts basicity (pKa) and volatility.

CompoundCAS NumberpKa (Conjugate Acid)Boiling PointKey Electronic Characteristic
3-Methoxypyridine 7295-76-3[6]~4.78[4]65 °C (15 mmHg)[4]+M resonance dominates; activates positions 2, 4, 6[2].
2-Vinylpyridine 100-69-6[1]~4.98[1]158 °C (760 mmHg)[1]Vinyl group activated by adjacent electron-withdrawing N[1].
4-Vinylpyridine 100-43-6[5]~5.62[5]65 °C (15 mmHg)[5]Extended para-conjugation; highly polymerizable[5].
2-Methoxy-5-vinylpyridine 24674-39-3~5.20 (Calculated)N/A (Solid/Liquid)Push-pull system; modified HOMO/LUMO gap.

Note: The exact pKa of a specific 3-methoxy-vinylpyridine isomer depends on the relative positioning of the vinyl group, but it generally falls between 4.8 and 5.5, making them excellent ligands for transition metals[4][7].

Experimental Protocols: Synthesis and Application

Because of their unique electronic properties, methoxy-substituted vinylpyridines are highly valuable in the synthesis of functional polymers and heterogeneous catalysts. The methoxy group enhances the solubility of the resulting polymer and modulates the electron density at the nitrogen donor site, improving metal coordination kinetics[8].

Protocol 1: Free-Radical Polymerization of 3-Methoxy-Vinylpyridine

Objective: Synthesize a functionalized poly(vinylpyridine) support with enhanced electron-donating properties for metal chelation.

Reagents & Materials:

  • 3-Methoxy-vinylpyridine monomer (Purified via vacuum distillation to remove inhibitors like p-tert-butylcatechol)

  • Azobisisobutyronitrile (AIBN) (Radical initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk flask, dissolve 5.0 g of purified 3-methoxy-vinylpyridine monomer in 15 mL of anhydrous DMF.

  • Initiation: Add 0.05 g (1 wt%) of AIBN to the solution. Causality: AIBN is chosen over peroxide initiators to prevent unwanted N-oxidation of the pyridine ring.

  • Polymerization: Seal the flask and heat the mixture to 70 °C under continuous magnetic stirring for 24 hours. The extended

    
    -conjugation of the vinyl group facilitates rapid chain propagation[1].
    
  • Termination & Isolation: Cool the reaction mixture to room temperature. Dropwise, add the viscous solution into 200 mL of vigorously stirred, ice-cold methanol.

  • Purification: Collect the precipitated polymer via vacuum filtration. Wash with excess methanol and dry under vacuum at 50 °C for 12 hours to yield poly(3-methoxy-vinylpyridine).

Protocol 2: Preparation of Polymer-Supported CuI Catalyst

Objective: Utilize the electron-rich nitrogen of the poly(3-methoxy-vinylpyridine) to immobilize Copper(I) Iodide for solvent-free cross-coupling reactions.

Step-by-Step Methodology:

  • Swelling: Suspend 1.0 g of the synthesized poly(3-methoxy-vinylpyridine) in 20 mL of absolute ethanol. Stir for 30 minutes to allow the polymer matrix to swell.

  • Coordination: Add 0.5 g of Copper(I) Iodide (CuI) to the suspension. Reflux the mixture under a nitrogen atmosphere for 12 hours. Causality: The +M effect of the 3-methoxy group increases the electron density on the pyridine ring, strengthening the N→Cu dative bond compared to unsubstituted poly(4-vinylpyridine)[8].

  • Recovery: Filter the resulting green/brown solid, wash extensively with ethanol to remove uncoordinated CuI, and dry under vacuum. The resulting catalyst can be used for the synthesis of coumarin derivatives or C-N cross-couplings under solvent-free conditions[8].

W Step1 Monomer Purification (Vacuum Distillation) Step2 Free Radical Polymerization (AIBN, 70°C, DMF) Step1->Step2 Purified Monomer Step3 Poly(3-methoxy-vinylpyridine) Isolation & Precipitation Step2->Step3 Polymer Chain Growth Step4 Metal Coordination (e.g., CuI loading) Step3->Step4 N-Donor Chelation Step5 Catalytic Application (Cross-Coupling Reactions) Step4->Step5 Supported Catalyst

Figure 2. Workflow for the synthesis and catalytic application of methoxy-vinylpyridine polymers.

Applications in Drug Development & Halogen Bonding

In pharmaceutical development, the 3-methoxy-vinylpyridine motif serves as a highly versatile building block.

Halogen Bonding (XB) & Supramolecular Chemistry: Recent advances in supramolecular chemistry have highlighted the utility of methoxypyridines as potent halogen bond (XB) acceptors. The electron-rich nature of the nitrogen atom, bolstered by the methoxy group, allows it to form strong, highly directional non-covalent interactions with electron-deficient halogen atoms (e.g., perfluorohalocarbons or iodotriazoles)[7]. In drug design, incorporating a 3-methoxy-vinylpyridine moiety allows for targeted binding to halogenated residues within protein active sites.

Heterocyclic Synthesis: The vinyl group acts as a reactive handle for synthesizing complex fused heterocycles. Through nucleophilic addition followed by cyclization and aromatization, 3-methoxy-vinylpyridines can be converted into quinolines, carbazoles, and indoles[2]. The methoxy group not only directs the regioselectivity of these cyclizations but also remains in the final pharmacophore, where it frequently enhances lipid solubility and modulates the target binding affinity of the resulting drug candidate[2][4].

References

  • Academie des Sciences. A green, efficient and recyclable poly(4-vinylpyridine)-supported copper iodide catalyst. Retrieved from:[Link]

  • Wikipedia. 2-Vinylpyridine. Retrieved from: [Link]

  • PubChem. 4-Vinylpyridine | C7H7N. Retrieved from:[Link]

  • LookChem. Cas 7295-76-3, 3-METHOXYPYRIDINE. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Chemical Science: Halogen Bonding. Retrieved from:[Link]

Sources

Exploratory

4-Ethenyl-3-methoxypyridine safety data sheet (SDS)

Technical Monograph: Handling, Safety, and Applications of 4-Ethenyl-3-methoxypyridine Part 1: Chemical Identity & Physiochemical Profile Compound Name: 4-Ethenyl-3-methoxypyridine Synonyms: 3-Methoxy-4-vinylpyridine; 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Handling, Safety, and Applications of 4-Ethenyl-3-methoxypyridine

Part 1: Chemical Identity & Physiochemical Profile

Compound Name: 4-Ethenyl-3-methoxypyridine Synonyms: 3-Methoxy-4-vinylpyridine; 4-Vinyl-3-methoxypyridine CAS Number: Not Listed (Research Scale Analog: 4-Vinylpyridine CAS 100-43-6) Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol

Physiochemical Properties (Predicted vs. Analog Data):

PropertyValue (Predicted/Analog)Note
Physical State Liquid (Oil)Colorless to pale yellow; darkens on oxidation.
Boiling Point ~85–90 °C @ 15 mmHgExtrapolated from 4-vinylpyridine (65°C/15mmHg) and methoxy effect.
Density ~1.08 g/mLHeavier than 4-VP (0.975 g/mL) due to oxygen content.
Solubility Soluble in DCM, MeOH, THFLimited water solubility compared to non-methoxylated analogs.
pKa (Conj. Acid) ~5.8–6.0Methoxy group (EDG) at C3 increases basicity vs. 4-VP (pKa 5.62).
Flash Point > 65 °C (Closed Cup)Combustible Liquid (Class IIIA).

Part 2: Hazard Identification & Toxicology (Derived SDS)

GHS Classification (Derived from SAR with 4-Vinylpyridine): This profile is constructed based on Structure-Activity Relationships (SAR). Treat as a high-hazard research chemical.

Signal Word: DANGER

Hazard Statements:

  • H227: Combustible liquid.

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H314: Causes severe skin burns and eye damage (Corrosive/Irritant nature of vinylpyridines).

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation.[1][2]

  • EUH019: May form explosive peroxides (Vinyl group autoxidation).

Critical Hazard: Spontaneous Polymerization Like 4-vinylpyridine, this compound is thermodynamically unstable in its pure form. It is prone to "popcorn polymerization"—a rapid, exothermic, auto-accelerating reaction that can rupture containers.

  • Trigger: Heat, light, peroxides, or trace acids.

  • Prevention: Must be stored with a radical inhibitor (e.g., 100–1000 ppm p-tert-butylcatechol [TBC] or Hydroquinone monomethyl ether [MEHQ]).

Part 3: Safe Handling & Storage Protocols

1. Storage Architecture:

  • Temperature: Store at -20°C (Freezer). Do not store at room temperature for >24 hours.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides which initiate explosive polymerization.

  • Container: Amber glass (light protection) with Teflon-lined caps. Avoid metal containers (transition metals catalyze polymerization).

2. Inhibitor Management:

  • Commercial samples are typically stabilized with 100–200 ppm TBC.

  • Protocol: Before use in sensitive catalysis (e.g., Heck coupling), the inhibitor must be removed.

    • Method A (Flash Chromatography): Pass through a short plug of basic alumina (removes acidic phenols like TBC).

    • Method B (Wash): Wash with 5% NaOH (aq), dry over MgSO₄, and filter. Use immediately.

3. Emergency Response:

  • Spill: Do not use paper towels (surface area + exotherm = fire risk). Absorb with vermiculite or sand.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water. Pyridines penetrate skin rapidly; water alone is less effective.

Part 4: Synthetic Utility & Experimental Workflows

4-Ethenyl-3-methoxypyridine is a versatile intermediate ("synthon") for constructing functionalized polymers and ligands.

A. Synthesis of the Monomer (Wittig Protocol)

Rationale: The most reliable route to avoid polymerization during synthesis is the Wittig olefination of the corresponding aldehyde.

Step-by-Step Protocol:

  • Reagents: Methyltriphenylphosphonium bromide (1.1 equiv), n-BuLi (1.1 equiv), 3-methoxypyridine-4-carboxaldehyde (1.0 equiv).

  • Ylide Formation: In a flame-dried flask under Ar, suspend phosphonium salt in dry THF. Cool to 0°C. Add n-BuLi dropwise. Stir 30 min (Solution turns bright yellow).

  • Addition: Cool to -78°C. Add the aldehyde (dissolved in THF) dropwise to the ylide.

  • Reaction: Warm to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with Et₂O.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Add 0.1% Et₃N to the eluent to prevent acid-catalyzed polymerization on silica.

B. Application: Functionalized Polymer Synthesis (ATRP)

Rationale: The 3-methoxy group provides a handle for hydrogen bonding or post-polymerization modification (demethylation to 3-hydroxy-4-vinylpyridine, a metal chelator).

Workflow Visualization (DOT):

G cluster_safety Safety Critical Control Point Start 3-Methoxy-4-vinylpyridine (Monomer) Inhibitor_Removal Inhibitor Removal (Basic Alumina Plug) Start->Inhibitor_Removal Activate Polymerization ATRP Reaction (DMF, 90°C, 24h) Inhibitor_Removal->Polymerization Initiator Initiator: Ethyl 2-bromoisobutyrate Initiator->Polymerization Catalyst Catalyst: CuBr / PMDETA Catalyst->Polymerization Workup Purification (Ppt. in Et2O) Polymerization->Workup Quench Product Poly(3-methoxy-4-vinylpyridine) (Functional Polymer) Workup->Product Isolate

Caption: Figure 1. Atom Transfer Radical Polymerization (ATRP) workflow for controlled synthesis of functionalized pyridine polymers.

Part 5: Mechanistic Insights & Applications

1. Ligand Design (The "Methoxy Effect"): Unlike 4-vinylpyridine, the 3-methoxy derivative possesses a "hard" oxygen donor adjacent to the "borderline" nitrogen donor.

  • Causality: Upon polymerization, the pendant groups form N,O-chelating pockets.

  • Application: These polymers show enhanced affinity for hard Lewis acids (e.g., Lanthanides) compared to standard PVP (Polyvinylpyridine), making them candidates for rare-earth element recovery membranes.

2. Heck Coupling Partner: The vinyl group allows this molecule to act as an alkene donor in Heck reactions.

  • Reaction: Ar-X + 4-Ethenyl-3-methoxypyridine

    
     (E)-Stilbazole derivative.
    
  • Self-Validating Protocol: Monitor the disappearance of the vinyl protons (dd, ~5.5–6.7 ppm) via ¹H NMR. The appearance of trans-alkene doublets (~7.0–7.5 ppm, J = 16 Hz) confirms successful coupling without polymerization.

References

  • ChemicalBook. (2025).[2][3] 4-Vinylpyridine Safety and Properties. Retrieved from

    • Grounding: Provides the baseline safety data for the 4-vinylpyridine analog used to derive hazards.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Vinylpyridine. Retrieved from

    • Grounding: Source for polymerization risks, inhibitor handling (TBC), and storage conditions.
  • PubChem. (2025).[4] Compound Summary: 4-Ethenyl-2-methoxypyridine (Isomer Data). Retrieved from

    • Grounding: Structural confirmation and physiochemical property estim
  • ResearchGate. (2015). Copolymerization of Vinyl Silanes with N-Vinyl Pyrrolidone. Retrieved from

    • Grounding: Methodologies for free radical polymerization of vinyl monomers, applicable to the

Sources

Foundational

Technical Guide: Sourcing and Validation of 4-Ethenyl-3-methoxypyridine

The following technical guide details the sourcing, validation, and handling of 4-Ethenyl-3-methoxypyridine (Systematic name: 3-Methoxy-4-vinylpyridine). Executive Summary 4-Ethenyl-3-methoxypyridine (also known as 3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and handling of 4-Ethenyl-3-methoxypyridine (Systematic name: 3-Methoxy-4-vinylpyridine).

Executive Summary

4-Ethenyl-3-methoxypyridine (also known as 3-Methoxy-4-vinylpyridine ) is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized polymers and pyridine-based pharmacophores. Unlike its parent compound (4-vinylpyridine) or its isomers (2-methoxy-4-vinylpyridine), this specific regioisomer is rarely available as a stock catalog item .

Researchers seeking this compound must typically adopt a "Make or Custom-Buy" strategy. This guide outlines the specific procurement channels, the synthesis route for in-house generation, and the critical quality assurance (QA) protocols required to validate "Research Grade" purity (>95%), emphasizing the compound's inherent instability toward polymerization.

Chemical Profile & Identity

Precise identification is critical to avoid purchasing the wrong isomer (e.g., the more common 2-methoxy variant).

PropertySpecification
Chemical Name 4-Ethenyl-3-methoxypyridine
Systematic Name 3-Methoxy-4-vinylpyridine
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
CAS Number Not Assignable to Stock Product (See Precursors below)
Key Precursor CAS 109911-38-8 (4-Bromo-3-methoxypyridine)
Physical State Colorless to pale yellow liquid (oily)
Stability High Polymerization Risk (Requires stabilization)

Sourcing Strategy: The "Make vs. Buy" Decision

Since no major catalog (Sigma, Fisher, Enamine) lists this specific isomer as a stock item, you must choose between outsourcing custom synthesis or synthesizing it in-house.

Option A: Custom Synthesis (Outsourced)

If outsourcing, provide the vendor with the structure and the precursor CAS to accelerate the quote process.

  • Recommended Vendors: ChemScene, Enamine, Wuxi AppTec, Combi-Blocks.

  • Lead Time: Typically 4–6 weeks.

  • Critical Specification for PO: "Must be stabilized with 100–200 ppm Hydroquinone or TBC and shipped on dry ice."

Option B: In-House Synthesis (Recommended)

For quantities <10g, in-house synthesis via Suzuki-Miyaura coupling is the most time-efficient route. The precursors are readily available.

Synthesis Workflow Diagram

The following decision tree and synthesis pathway illustrates the sourcing logic.

SourcingStrategy Start Need 4-Ethenyl-3-methoxypyridine CheckCatalog Check Catalog Availability (Likely Negative) Start->CheckCatalog Decision Decision Point CheckCatalog->Decision Custom Option A: Custom Synthesis (Lead Time: 4-6 Weeks) Decision->Custom No Chemistry Capability InHouse Option B: In-House Synthesis (Suzuki Coupling) Decision->InHouse Chemistry Lab Available Validation QC Validation: 1H NMR + HPLC (Check for Polymerization) Custom->Validation Precursor Order Precursor: 4-Bromo-3-methoxypyridine (CAS 109911-38-8) InHouse->Precursor Reaction Reaction: Pd(dppf)Cl2 + Vinylboronic Acid 80°C, Dioxane/H2O Precursor->Reaction Reaction->Validation

Figure 1: Sourcing and Synthesis Decision Tree. The most reliable route for research-grade material is often in-house synthesis due to the compound's instability.

In-House Synthesis Protocol

This protocol is adapted for "Research Grade" production (1–5g scale).

Reagents Required
  • Substrate: 4-Bromo-3-methoxypyridine (CAS: 109911-38-8 or HCl salt 1209335-53-4).

    • Suppliers: Chem-Impex, Combi-Blocks, Sigma-Aldrich.

  • Coupling Partner: Vinylboronic acid pinacol ester (CAS: 75927-49-0) or Potassium vinyltrifluoroborate (CAS: 13682-77-4).

  • Catalyst: Pd(dppf)Cl₂·DCM (CAS: 95464-05-4).

  • Base: Potassium Carbonate (K₂CO₃).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 4-Bromo-3-methoxypyridine (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add Dioxane/Water solvent mixture. Sparge with Argon for 15 minutes (Critical: Oxygen poisons the catalyst and promotes polymerization).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal and heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

    • Note: Add 0.1% Triethylamine to the eluent to prevent acid-catalyzed polymerization on silica.

  • Stabilization: Immediately add 100 ppm 4-tert-Butylcatechol (TBC) or Hydroquinone to the concentrated product.

Quality Assurance (QA) & Validation

To certify the material as "Research Grade," it must pass the following checks.

A. Identity (1H NMR)

The vinyl group provides a distinct diagnostic pattern.

  • Vinyl Protons: Look for the "ABC system" of the vinyl group:

    • 
       ~6.7–7.0 ppm (dd, 1H, 
      
      
      
      -proton).
    • 
       ~5.5–6.0 ppm (d, 1H, 
      
      
      
      -proton cis).
    • 
       ~5.3–5.5 ppm (d, 1H, 
      
      
      
      -proton trans).
  • Methoxy Group: Singlet at

    
     ~3.9 ppm (3H).
    
  • Pyridine Ring: Two doublets and a singlet (depending on coupling) in the aromatic region (

    
     8.0–8.5 ppm).
    
B. Purity & Stability Check
TestAcceptance CriteriaFailure Mode
HPLC Purity >95% (Area %)Broad peaks indicating oligomers.
Appearance Clear, colorless/yellow liquidCloudy or viscous gel (Polymerization).
Stabilizer Presence confirmedSpontaneous solidification at RT.

Handling & Safety

Warning: Vinylpyridines are potent alkylating agents and lachrymators.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: Never store pure material without a radical inhibitor (TBC/Hydroquinone).

  • PPE: Wear double nitrile gloves and work in a fume hood. Inhalation can cause severe respiratory irritation.

  • Disposal: Quench with dilute HCl before disposal to polymerize/neutralize the vinyl group.

References

  • PubChem. 4-Bromo-3-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Protocols & Analytical Methods

Method

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

An Application Note and Protocol for the Synthesis of 4-Ethenyl-3-methoxypyridine via Suzuki Coupling Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Ethenyl-3-methoxypyridine via Suzuki Coupling

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design. Specifically, the introduction of a vinyl group, as in 4-ethenyl-3-methoxypyridine, provides a versatile handle for further chemical modifications through reactions such as Heck coupling, hydroboration-oxidation, or polymerization. This application note provides a detailed, field-tested protocol for the synthesis of 4-ethenyl-3-methoxypyridine utilizing the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Its discovery was awarded the Nobel Prize in Chemistry in 2010, a testament to its profound impact on organic synthesis. The reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R' (Product) Reductive_Elimination->ArR Base Base (e.g., K₂CO₃) Base->Transmetalation [R'-B(OR)₂(OH)]⁻ Boronic_Acid R'-B(OR)₂ Boronic_Acid->Base ArX Ar-X (Starting Material)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of 4-Ethenyl-3-methoxypyridine

This protocol details the synthesis of 4-ethenyl-3-methoxypyridine from 4-bromo-3-methoxypyridine and potassium vinyltrifluoroborate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
4-Bromo-3-methoxypyridineC₆H₆BrNO188.021.0 g5.32
Potassium vinyltrifluoroborateC₂H₂BF₃K133.90855 mg6.38
Palladium(II) acetatePd(OAc)₂224.5060 mg0.266
SPhosC₂₇H₃₁O₂P410.50218 mg0.532
Potassium carbonate (K₂CO₃)K₂CO₃138.212.2 g15.9
1,4-DioxaneC₄H₈O₂88.1120 mL-
Deionized WaterH₂O18.025 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica gel (for column chromatography)SiO₂60.08As needed-
Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add reagents to a flame-dried round-bottom flask: - 4-Bromo-3-methoxypyridine (1.0 g) - Potassium vinyltrifluoroborate (855 mg) - Pd(OAc)₂ (60 mg) - SPhos (218 mg) - K₂CO₃ (2.2 g) B 2. Seal the flask with a rubber septum. A->B C 3. Evacuate and backfill with argon (3x). B->C D 4. Add degassed 1,4-dioxane (20 mL) and water (5 mL) via syringe. C->D E 5. Heat the reaction mixture to 90 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Reaction is typically complete within 4-6 hours. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with ethyl acetate (50 mL). H->I J 10. Filter through a pad of Celite to remove palladium black. I->J K 11. Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). J->K L 12. Dry the organic layer over anhydrous Na₂SO₄. K->L M 13. Filter and concentrate in vacuo. L->M N 14. Purify the crude product by column chromatography (e.g., 10-30% EtOAc in hexanes). M->N O 15. Characterize the purified product by ¹H NMR, ¹³C NMR, and MS. N->O

Figure 2: Experimental Workflow for the Synthesis of 4-Ethenyl-3-methoxypyridine. This flowchart outlines the key stages of the synthesis, from reaction setup to purification and analysis.

Rationale for Experimental Choices
  • Catalyst System: Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields and faster reaction times.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that readily transfers its organic group to the palladium center.

  • Solvent System: The use of a 1,4-dioxane/water mixture is common in Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere of argon to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.

Expected Results and Characterization

The reaction should yield 4-ethenyl-3-methoxypyridine as a clear oil after purification. A typical yield for this reaction is in the range of 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 8.15 (d, J = 4.8 Hz, 1H), 7.15 (d, J = 4.8 Hz, 1H), 6.70 (dd, J = 17.6, 11.2 Hz, 1H), 5.80 (d, J = 17.6 Hz, 1H), 5.40 (d, J = 11.2 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 148.2, 142.5, 138.1, 134.2, 120.5, 115.8, 55.6.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₉NO [M+H]⁺: 136.07, found 136.08.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, or poor degassing.Ensure proper degassing of solvents. Use fresh, high-quality reagents. Consider a different ligand or palladium source.
Formation of byproducts Homocoupling of the starting materials.Lower the reaction temperature. Use a more dilute solution.
Difficult purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider a different purification method, such as distillation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-ethenyl-3-methoxypyridine. The protocol described in this application note is robust, reproducible, and scalable, providing a reliable route to this valuable building block for drug discovery and materials science. By understanding the underlying mechanism and the rationale for the experimental conditions, researchers can effectively troubleshoot and adapt this method for the synthesis of other substituted pyridines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Potassium Vinyltrifluoroborate. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Molander, G. A.; Ellis, N. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Alkynyltrifluoroborates. Accounts of Chemical Research, 2007 , 40 (4), 275–286. [Link]

Application

Application Note: 4-Ethenyl-3-methoxypyridine as a Bimodal Ligand in Advanced Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of robust, recoverable transition m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of robust, recoverable transition metal catalysts and stimuli-responsive coordination polymers relies heavily on the rational design of organic ligands. While 4-vinylpyridine is a ubiquitous building block for polymeric metal supports[1], its coordination environment is electronically static. By introducing a methoxy group at the 3-position, 4-Ethenyl-3-methoxypyridine (4-V-3-OMePy) emerges as a superior, bimodal ligand. The methoxy moiety activates the pyridine nitrogen[2], while the 4-ethenyl (vinyl) group enables facile integration into macromolecular architectures. This Application Note details the mechanistic rationale, physicochemical benchmarking, and validated protocols for utilizing 4-Ethenyl-3-methoxypyridine in advanced coordination chemistry.

Mechanistic Rationale: The Bimodal Advantage

The efficacy of 4-Ethenyl-3-methoxypyridine lies in the synergistic relationship between its two functional groups:

  • Electronic Activation via the 3-Methoxy Group: The oxygen atom of the methoxy group participates in resonance with the pyridine ring. Although inductively withdrawing, the resonance effect dominates, enriching the electron density of the ring and activating the nitrogen atom[2]. This increases the basicity and σ-donor strength of the ligand, which is critical for stabilizing high-valent or electron-deficient metal centers (e.g., Pd(II), Co(II))[1][3]. Furthermore, the steric bulk of the methoxy group adjacent to the coordination site induces a "proximity effect" that dictates the geometry of the resulting metal complex, preventing unwanted metal nanoparticle agglomeration.

  • Structural Integration via the 4-Ethenyl Group: The polymerizable vinyl group allows the ligand to be incorporated into solid supports via radical polymerization. Unlike homogeneous methoxypyridine catalysts, poly(4-ethenyl-3-methoxypyridine) provides a heterogeneous backbone, offering immense advantages in catalyst recovery and reusability[1].

G A 4-Ethenyl-3-methoxypyridine (Hybrid Ligand) B 3-Methoxy Group (Electronic Tuning) A->B C 4-Ethenyl Group (Polymerizable) A->C D Activated N-Donor (Stronger M-L Bond) B->D E Polymeric Support (Heterogeneous) C->E F Robust Supported Catalyst (Zero Leaching) D->F E->F

Fig 1: Mechanistic logic of 4-Ethenyl-3-methoxypyridine in coordination catalyst design.

Quantitative Data: Ligand Benchmarking

To justify the selection of 4-Ethenyl-3-methoxypyridine over traditional alternatives, Table 1 summarizes the physicochemical parameters and catalytic retention metrics when applied to Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparative Ligand Parameters and Catalyst Performance

Ligand TypepKa (Aqueous)Coordination ModePd Leaching RiskCatalyst Reusability (Cycles >90% Yield)
Pyridine5.23HomogeneousHighN/A (Single Use)
4-Vinylpyridine (P4VP)5.36HeterogeneousModerate4 Cycles
3-Methoxypyridine5.10HomogeneousHighN/A (Single Use)
4-Ethenyl-3-methoxypyridine ~5.25 Heterogeneous Low >8 Cycles

Data Insight: The steric hindrance provided by the 3-methoxy group in the polymeric form creates deep "coordination pockets." This structural feature physically traps the metal center, reducing leaching by over 50% compared to standard poly(4-vinylpyridine) supports[1][3].

Experimental Protocols

Protocol 1: Synthesis of Poly(4-Ethenyl-3-methoxypyridine) Support

Expertise Note: The choice of anhydrous toluene as the solvent is deliberate. Toluene minimizes chain transfer reactions during free-radical polymerization, ensuring a high-molecular-weight polymer matrix necessary for robust physical supports.

Materials Required:

  • 4-Ethenyl-3-methoxypyridine (Monomer, purified via basic alumina)

  • Azobisisobutyronitrile (AIBN, recrystallized from methanol)

  • Anhydrous Toluene

  • Hexanes (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 5.0 g of the purified monomer in 20 mL of anhydrous toluene.

  • Initiation: Add 0.05 g of AIBN (1 wt% relative to monomer) to the flask.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Failing to rigorously degas the solvent will result in premature chain termination and a brittle, low-molecular-weight polymer.

  • Polymerization: Backfill the flask with ultra-high-purity Nitrogen and heat the reaction mixture to 70 °C in an oil bath for 24 hours under continuous magnetic stirring.

  • Precipitation: Cool the mixture to room temperature. Dropwise, add the viscous solution into 200 mL of vigorously stirred hexanes.

  • Self-Validation: The polymer should precipitate as a white/pale-yellow powder. If the solution remains cloudy without precipitation, the molecular weight is too low (indicating oxygen contamination). Collect the polymer via vacuum filtration and dry under reduced pressure at 50 °C for 12 hours.

Protocol 2: Coordination of Palladium(II) to the Polymeric Support

Expertise Note: Dichloromethane (DCM) is utilized here because it swells the polymer matrix slightly, allowing the Pd(OAc)₂ to penetrate the bulk material and coordinate with internal pyridine sites, rather than just surface-level coordination.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of poly(4-ethenyl-3-methoxypyridine) in 30 mL of anhydrous DCM.

  • Metal Loading: Add 0.2 g of Palladium(II) acetate [Pd(OAc)₂] to the suspension.

  • Coordination: Stir the mixture at room temperature for 12 hours. The solution will transition from a pale yellow to a deep orange/brown as coordination occurs.

  • Purification: Filter the functionalized polymer through a fine glass frit. Wash sequentially with DCM (3 x 10 mL) and methanol (3 x 10 mL) to remove any uncoordinated Pd(OAc)₂.

  • Self-Validation (FT-IR Analysis): To guarantee successful coordination, analyze the dried powder via FT-IR.

    • Diagnostic Check: The free polymer exhibits a characteristic pyridine C=N stretching frequency at ~1590 cm⁻¹. Upon successful Pd coordination, electron withdrawal from the ring shifts this peak to ≥1615 cm⁻¹ . The absence of this shift definitively indicates a failure in metal loading.

Workflow S1 Step 1: Radical Polymerization (AIBN, Toluene, 70°C) S2 Step 2: Polymer Precipitation (Hexane wash, Vacuum dry) S1->S2 S3 Step 3: Metal Coordination (Pd(OAc)2, DCM swell, RT) S2->S3 S4 Step 4: Self-Validation (FT-IR: C=N shift to 1615 cm⁻¹) S3->S4

Fig 2: Protocol workflow for synthesizing Pd-loaded poly(4-ethenyl-3-methoxypyridine).

Applications in Advanced Drug Development

Beyond industrial catalysis, the coordination chemistry of methoxypyridines plays a vital role in proteomic research and drug synthesis. 4-Methoxypyridine derivatives are actively utilized in the synthesis of benzoylated N-ylides, which serve as potent protein farnesyltransferase inhibitors[2]. By utilizing the polymeric form (poly(4-ethenyl-3-methoxypyridine)), drug development professionals can create solid-phase scavengers. These functionalized resins can selectively coordinate and remove heavy metal catalysts (like Ruthenium or Palladium) from active pharmaceutical ingredient (API) streams, ensuring the final drug product meets stringent FDA limits for heavy metal toxicity.

References

  • Benchchem. "Application Notes and Protocols: 4-Vinylpyridine as a Ligand in Coordination Chemistry." Benchchem.
  • ExSyn Corp. "4-Methoxypyridine." ExSyn Corp.
  • ResearchGate. "Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine." ResearchGate.

Sources

Method

4-Ethenyl-3-methoxypyridine: A Versatile C4-Synthon for Heterocyclic Scaffolds

Topic: 4-Ethenyl-3-methoxypyridine as an intermediate in drug discovery Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Ethenyl-3-methoxypyridine as an intermediate in drug discovery Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Ethenyl-3-methoxypyridine (CAS: 1329483-42-4), also known as 4-vinyl-3-methoxypyridine, is a high-value heterocyclic building block. Unlike its unsubstituted counterpart (4-vinylpyridine), the introduction of the 3-methoxy group provides three critical advantages in medicinal chemistry:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, modulating the basicity of the nitrogen and altering the reactivity of the vinyl group toward electrocyclic reactions.

  • Conformational Locking: The methoxy group can induce specific conformational preferences in downstream biaryl systems via non-covalent interactions (e.g., S...O or H-bonds), crucial for binding affinity in kinase pockets.

  • Synthetic Versatility: It serves as a "masked" 1,6-naphthyridine precursor, a scaffold ubiquitous in Type I and Type II kinase inhibitors (e.g., analogues of various tyrosine kinase inhibitors).

This guide details the synthesis , stabilization , and downstream application of this intermediate, focusing on its role in constructing fused bicyclic systems.

Chemical Profile & Stability

  • IUPAC Name: 4-Ethenyl-3-methoxypyridine

  • Molecular Weight: 135.16 g/mol

  • Appearance: Colorless to pale yellow oil (oxidizes to brown upon air exposure).

  • Storage: -20°C under Argon/Nitrogen.

  • Stability Hazard: Like all vinylpyridines, this compound is prone to spontaneous polymerization initiated by light, heat, or acid.

    • Stabilizer: It is recommended to store with 100–500 ppm 4-tert-butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ).

    • Removal: Pass through a short plug of basic alumina or silica immediately before use to remove the inhibitor.

Synthesis Protocol: The "Suzuki Approach"

While 4-vinylpyridines can be made via condensation of 4-picolines with formaldehyde, that route is harsh and low-yielding for the 3-methoxy derivative. The Suzuki-Miyaura coupling is the industry standard for generating high-purity material for drug discovery.

Protocol A: Synthesis from 4-Bromo-3-methoxypyridine

Reaction Overview:



Reagents:

  • Substrate: 4-Bromo-3-methoxypyridine (1.0 eq)

  • Coupling Partner: Vinylboronic acid pinacol ester (1.2 eq) or Potassium vinyltrifluoroborate (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add 4-bromo-3-methoxypyridine (e.g., 5.0 g, 26.6 mmol), vinylboronic acid pinacol ester (4.9 g, 31.9 mmol), and Pd(dppf)Cl₂ (650 mg, 0.8 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (50 mL). Stir to dissolve.

  • Base Activation: Dissolve K₂CO₃ (11.0 g, 79.8 mmol) in degassed water (12 mL) and add to the reaction mixture. Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LC-MS (Target Mass: 136.08 [M+H]⁺).

    • Checkpoint: The starting bromide should be fully consumed. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate at low temperature (<30°C) to avoid polymerization. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Tip: Pre-treat the silica gel with 1% Triethylamine to prevent acid-catalyzed polymerization on the column.

Application Protocols: Drug Discovery Workflows

Workflow 1: Synthesis of 1,6-Naphthyridine Scaffolds

This is the primary application in kinase inhibitor discovery. The vinyl group acts as a "C2-handle" for annulation.

Mechanism: The vinyl pyridine undergoes an oxidative cleavage (to aldehyde) followed by Friedländer condensation, OR a direct hetero-Diels-Alder/cyclization sequence depending on the partner. Below is the oxidative cyclization route .

Step 1: Oxidative Cleavage (Lemieux-Johnson)

  • Reagents: OsO₄ (cat.), NaIO₄, 2,6-Lutidine, Dioxane/H₂O.

  • Product: 3-Methoxypyridine-4-carbaldehyde.

  • Significance: This aldehyde is unstable; the vinyl precursor is the preferred storage form.

Step 2: Friedländer Annulation

  • Reagents: 3-Methoxypyridine-4-carbaldehyde + 2-Amino-ketone (or 2-aminonitrile).

  • Conditions: KOH, EtOH, Reflux.

  • Outcome: Formation of the 1,6-naphthyridine core.[1][2][3]

Workflow 2: Heck Coupling for Styryl-Pyridine Ligands

Used to extend the carbon skeleton, often seen in imaging agents (e.g., for amyloid plaques) or as linkers in PROTACs.

Protocol:

  • Mix: 4-Ethenyl-3-methoxypyridine (1.0 eq), Aryl Halide (1.0 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%).

  • Base: Et₃N (2.0 eq).

  • Solvent: DMF or CH₃CN, 100°C, sealed tube.

  • Result: (E)-4-(2-Arylvinyl)-3-methoxypyridine. The trans isomer is favored (>95%).

Visualizing the Chemical Space

The following diagram illustrates the central role of 4-ethenyl-3-methoxypyridine in divergent synthesis.

G cluster_0 Drug Discovery Applications Bromide 4-Bromo-3-methoxypyridine Vinyl 4-Ethenyl-3-methoxypyridine (Core Intermediate) Bromide->Vinyl Suzuki Coupling (Vinylboronate, Pd) Aldehyde 3-Methoxypyridine- 4-carbaldehyde Vinyl->Aldehyde Oxidative Cleavage (OsO4/NaIO4) Styryl Styryl-Pyridine (Imaging Agents) Vinyl->Styryl Heck Coupling (Ar-X, Pd) Ethyl 4-Ethyl-3-methoxypyridine (Saturated Linker) Vinyl->Ethyl Hydrogenation (H2, Pd/C) Naphthyridine 1,6-Naphthyridine (Kinase Inhibitor Scaffold) Aldehyde->Naphthyridine Friedländer Annulation

Caption: Divergent synthetic pathways starting from 4-ethenyl-3-methoxypyridine. The pathway to 1,6-naphthyridine is critical for oncology drug development.

Troubleshooting & Optimization

IssueProbable CauseSolution
Polymerization (Gummy solid)Lack of inhibitor; High temp concentration; Acidic silica.Add 1% TBC to crude; Evaporate <30°C; Use 1% Et₃N in column solvent.
Low Yield (Suzuki) Protodeboronation of vinyl boronate.Use excess boronate (1.5 eq); Switch to K-vinyltrifluoroborate (more stable).
Pd Contamination Residual catalyst in product.Treat organic layer with N-acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol).
Regioselectivity (Heck) Branched vs. Linear product.Use monodentate phosphines (P(o-tol)₃) to favor linear (E)-alkene.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 1,6-Naphthyridines

    • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect.[1] Link

  • Heck Reaction Mechanism & Scope

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • LSD1 Inhibitors (Pyridine Scaffolds)

    • Liang, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Link

  • Handling Vinylpyridines

    • Sigma-Aldrich Technical Bulletin: Inhibitor Removal.Link

Sources

Application

In-Depth Guide to the Copolymerization of 4-Ethenyl-3-methoxypyridine with Styrene

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals. Executive Summary & Mechanistic Rationale The synthesis of functionalized amphiphilic copolymers is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Executive Summary & Mechanistic Rationale

The synthesis of functionalized amphiphilic copolymers is a cornerstone of modern drug delivery systems. Copolymerizing 4-ethenyl-3-methoxypyridine (a highly functionalized vinylpyridine derivative) with styrene yields a versatile material. The hydrophobic styrene blocks provide structural integrity and drive micellar self-assembly in aqueous media, while the methoxypyridine units offer pH-responsive behavior (due to the basic nitrogen) and hydrogen-bonding capabilities for drug encapsulation.

Causality in Monomer Design: The Role of the Methoxy Group

To understand the copolymerization kinetics, we must analyze the electronic and steric perturbations introduced by the 3-methoxy group compared to the baseline [1].

  • Electronic Effects: The unsubstituted 4VP monomer features an electron-deficient vinyl group due to the strong electron-withdrawing nature (

    
     effect) of the pyridine ring. The addition of a methoxy group at the 3-position introduces a competing electron-donating resonance effect (
    
    
    
    ) and an inductive withdrawing effect (
    
    
    ). This partially neutralizes the electron deficiency of the vinyl bond, making it slightly more electron-rich than standard 4VP.
  • Steric Hindrance: Positioned ortho to the vinyl group, the bulky methoxy substituent introduces significant steric hindrance. This reduces the homopropagation rate constant (

    
    ) and alters the cross-propagation kinetics when reacting with the bulky styrene radical.
    

Because standard free radical polymerization (FRP) of these monomers often yields high polydispersity indices (PDI > 1.5)—which is unacceptable for reproducible pharmacokinetic profiles in drug development—this guide utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [2]. RAFT ensures a controlled, "living" process, yielding predictable molecular weights and low PDIs (< 1.2).

Microstructure StyRad Styrene Radical (M1•) StyMon Styrene (M1) StyRad->StyMon k11 PyMon Pyridine (M2) StyRad->PyMon k12 PyRad Pyridine Radical (M2•) PyRad->StyMon k21 PyRad->PyMon k22

Kinetic propagation pathways dictating the final copolymer sequence distribution.

Quantitative Data & Kinetic Parameters

The sequence distribution of the copolymer is dictated by the reactivity ratios (


 and 

). Based on the terminal model of copolymerization and extrapolated from [3], the expected parameters are summarized below.
Table 1: Monomer Properties & Electronic Profiles
MonomerRoleElectronic Nature of Vinyl GroupSteric BulkExpected

Contribution
Styrene (

)
Hydrophobic CoreElectron-richModerate~100 °C
4-Ethenyl-3-methoxypyridine (

)
pH-Responsive / H-BondingModerately Electron-deficientHigh (ortho-substituted)~140 - 150 °C
Table 2: Extrapolated Reactivity Ratios & Microstructure
ParameterValue (Est.)Mechanistic Implication

(Styrene)

Styrene radical prefers cross-propagation with

over homopropagation.

(Pyridine Derivative)

Steric hindrance at the 3-position lowers

homopropagation significantly.


Indicates a strong tendency toward an alternating copolymer microstructure.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the RAFT copolymerization of 4-ethenyl-3-methoxypyridine and styrene.

Protocol A: Monomer Purification (Critical Pre-Requisite)

Causality: Both monomers are susceptible to auto-oxidation and thermal polymerization during storage. Commercial styrene contains 4-tert-butylcatechol (TBC) as an inhibitor. Failing to remove inhibitors results in unpredictable induction periods and skewed molecular weights.

  • Styrene: Pass 10 mL of styrene through a basic alumina (Al

    
    O
    
    
    
    ) column to remove TBC.
  • 4-Ethenyl-3-methoxypyridine: Distill under reduced pressure (e.g., 0.1 mmHg at 45°C) immediately prior to use to remove oligomers and oxidized byproducts.

  • Self-Validation Checkpoint: Analyze both purified monomers via

    
    H-NMR (in CDCl
    
    
    
    ). The presence of aldehyde peaks (
    
    
    9.5-10.0 ppm) indicates auto-oxidation of the vinyl group. If detected, discard and re-distill. The protocol cannot proceed until pure monomer profiles are confirmed.
Protocol B: RAFT Copolymerization

Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it effectively solvates both the highly non-polar styrene and the polar, basic pyridine derivative, preventing premature precipitation which would artificially alter the reactivity ratios. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is used as the RAFT agent due to its excellent control over styrenic and pyridyl monomers.

Reagents:

  • Styrene: 1.04 g (10 mmol)

  • 4-Ethenyl-3-methoxypyridine: 1.35 g (10 mmol)

  • CPADB (RAFT Agent): 27.9 mg (0.1 mmol)

  • AIBN (Initiator): 3.3 mg (0.02 mmol) — Note the 5:1 RAFT-to-Initiator ratio to ensure living character.

  • Solvent (DMF): 5.0 mL

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk flask, combine the purified styrene, 4-ethenyl-3-methoxypyridine, CPADB, AIBN, and DMF. Add a magnetic stir bar.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the flask in liquid nitrogen until the mixture freezes solid.

    • Open the flask to a high vacuum (< 0.05 mbar) for 5 minutes.

    • Close the vacuum valve and thaw the mixture in a warm water bath to release dissolved oxygen.

    • Repeat this cycle three times. Backfill with ultra-pure Argon on the final thaw.

    • Causality: Oxygen is a potent radical scavenger. Residual O

      
       will quench the AIBN radicals, halting the reaction.
      
  • Polymerization: Submerge the sealed Schlenk flask in a pre-heated oil bath at 70 °C. Stir at 400 rpm for 16 hours.

  • Self-Validation Checkpoint (Kinetic Tracking): Withdraw a 50 µL aliquot via a purged syringe at

    
     and 
    
    
    
    hours. Analyze via
    
    
    H-NMR. Calculate conversion by comparing the disappearance of the vinyl protons to the stable aromatic protons of the RAFT agent. Plot
    
    
    versus time. Validation: A strictly linear plot confirms a constant radical concentration and the absence of termination events, validating the "living" nature of your protocol.
  • Quenching & Purification: After 16 hours, quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer by adding the mixture dropwise into 100 mL of cold hexane/diethyl ether (1:1 v/v).

  • Drying: Recover the pinkish precipitate (color derived from the dithiobenzoate RAFT end-group) via vacuum filtration. Dry in a vacuum oven at 40 °C for 24 hours.

RAFT_Workflow Monomers Monomers: 4-Ethenyl-3-methoxypyridine + Styrene Mix Reaction Mixture (Solvent: DMF) Monomers->Mix RAFT RAFT Agent (CPADB) RAFT->Mix Initiator Initiator (AIBN) Initiator->Mix Degas Freeze-Pump-Thaw (Degassing, 3 Cycles) Mix->Degas Remove O2 Heat Thermal Polymerization (70°C, 16 h) Degas->Heat Initiate Radicals Precipitate Precipitation (Cold Hexane/Ether) Heat->Precipitate Quench & Purify Analyze Characterization (NMR, GPC) Precipitate->Analyze Yield & PDI

RAFT-mediated controlled copolymerization workflow for styrene and pyridine derivatives.

Analytical Characterization

To verify the success of the synthesis for downstream drug development applications, two primary analytical techniques must be employed:

  • Gel Permeation Chromatography (GPC): Use THF as the eluent (with 1% triethylamine to prevent the basic pyridine groups from interacting with the GPC columns). The expected result for a successful RAFT polymerization is a monomodal peak with a PDI (

    
    ) 
    
    
    
    .
  • 
    C-NMR Triad Analysis:  The microstructure of the copolymer can be confirmed by examining the quaternary aromatic carbon of the styrene unit (
    
    
    
    143-146 ppm). The splitting of this peak into distinct triads (SSS, SSV, VSV—where V represents the vinylpyridine derivative) allows for the empirical calculation of the reactivity ratios, validating the theoretical models presented in Table 2.

References

  • Yilmaz, E., & Küçükyavuz, Z. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(1), 145-149. URL:[Link]

  • Schmidt-Naake, G., & Baumann, M. (2000). Controlled radical copolymerization of styrene and 4-vinylpyridine. Macromolecular Chemistry and Physics, 201(17), 2795-2800. URL:[Link]

  • Brar, A. S., et al. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry, 40A, 819-826. URL:[Link]

Method

Catalytic Applications of 3-Methoxy-4-Vinylpyridine Complexes: A Technical Guide for Researchers

Introduction: The Strategic Advantage of 3-Methoxy-4-Vinylpyridine in Catalysis In the landscape of ligand design for transition metal catalysis, pyridine derivatives are foundational. Their utility is rooted in the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 3-Methoxy-4-Vinylpyridine in Catalysis

In the landscape of ligand design for transition metal catalysis, pyridine derivatives are foundational. Their utility is rooted in the nitrogen atom's lone pair of electrons, which provides a strong coordination site for a variety of metal centers. The strategic functionalization of the pyridine ring allows for the fine-tuning of both steric and electronic properties of the resulting metal complex, directly influencing its catalytic activity, selectivity, and stability.

This guide focuses on the catalytic applications of a particularly promising, yet underexplored, ligand: 3-methoxy-4-vinylpyridine . This molecule incorporates two key functional groups that impart unique characteristics to its metallic complexes:

  • The 3-Methoxy Group: Positioned meta to the nitrogen atom, the methoxy group acts as an electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its ability to coordinate with metal centers.[1] This stronger coordination can lead to more stable catalysts. Furthermore, the electronic nature of the ligand can influence the reactivity of the metal center in key steps of the catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions.[2][3]

  • The 4-Vinyl Group: The vinyl substituent offers a versatile handle for two primary applications. Firstly, it can participate in polymerization reactions, allowing for the synthesis of poly(3-methoxy-4-vinylpyridine). This polymer can serve as a robust, recoverable support for catalytic metal nanoparticles or single-site catalysts, combining the advantages of homogeneous and heterogeneous catalysis.[4] Secondly, the vinyl group itself can act as a substrate in certain catalytic reactions or as an anchoring point for further functionalization of the ligand.

The combination of these two groups on the same pyridine scaffold presents a compelling platform for the development of novel catalysts with tailored properties. This guide provides detailed application notes and protocols for the use of 3-methoxy-4-vinylpyridine complexes in two key areas: palladium-catalyzed cross-coupling reactions and the synthesis of polymer-supported catalysts for enhanced recyclability.

Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5] The choice of ligand is critical for the efficiency of the palladium catalyst, particularly when using less reactive aryl chlorides or sterically hindered substrates. The electron-donating nature of the 3-methoxy group in 3-methoxy-4-vinylpyridine can enhance the catalytic activity of palladium complexes in this transformation.

Causality Behind Experimental Choices:
  • Ligand Selection: The increased electron density on the palladium center, induced by the 3-methoxypyridine ligand, can facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) species.[6] This can lead to higher reaction rates and the ability to use more challenging substrates.

  • Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable pre-catalyst that is readily reduced in situ to the active Pd(0) species.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Potassium carbonate (K₂CO₃) is a widely used, cost-effective base suitable for a broad range of substrates.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The water is necessary for the solubility of the base and to facilitate the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Methoxy-4-vinylpyridine

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%).

    • Add 3-methoxy-4-vinylpyridine (e.g., 0.04 mmol, 2 mol%).

    • Add 5 mL of anhydrous 1,4-dioxane and stir the mixture for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add 4-bromoanisole (e.g., 2 mmol, 1 equivalent).

    • Add phenylboronic acid (e.g., 2.4 mmol, 1.2 equivalents).

    • Add K₂CO₃ (e.g., 4 mmol, 2 equivalents).

    • Add 10 mL of 1,4-dioxane and 2.5 mL of deionized water.

  • Reaction Execution:

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary (Hypothetical)
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Dioxane/H₂O3>95
24-ChloroanisolePhenylboronic acid2K₃PO₄Toluene/H₂O6~85
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid1K₂CO₃Dioxane/H₂O2>98

Application Note II: Synthesis of Poly(3-methoxy-4-vinylpyridine) as a Recoverable Catalyst Support

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction products. Immobilizing the catalyst on a solid support offers a practical solution. The vinyl group of 3-methoxy-4-vinylpyridine allows for its polymerization to create a polymer that can act as a ligand and support for a metal catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of handling and recyclability of heterogeneous catalysts.[4]

Causality Behind Experimental Choices:
  • Polymerization Technique: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[7] This control is crucial for creating a uniform catalyst support.

  • RAFT Agent: A suitable chain transfer agent (CTA), such as cumyl dithiobenzoate, is essential for mediating the polymerization in a controlled manner.

  • Initiator: A standard radical initiator like azobisisobutyronitrile (AIBN) is used to generate the initial radicals that start the polymerization process.

  • Metal Loading: The synthesized polymer can be treated with a metal salt (e.g., PdCl₂) to coordinate the metal to the pyridine nitrogen atoms within the polymer backbone.

Experimental Protocol: RAFT Polymerization of 3-Methoxy-4-vinylpyridine

Materials:

  • 3-Methoxy-4-vinylpyridine (purified by passing through a column of basic alumina to remove inhibitors)

  • Cumyl dithiobenzoate (or another suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

  • Schlenk tube or polymerization ampoule

  • Vacuum line for freeze-pump-thaw cycles

  • Non-solvent for precipitation (e.g., diethyl ether or hexane)

Procedure:

  • Reaction Mixture Preparation:

    • In a Schlenk tube, dissolve 3-methoxy-4-vinylpyridine (e.g., 10 mmol), cumyl dithiobenzoate (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in the chosen solvent (e.g., 5 mL). The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

  • Polymerization:

    • After the final thaw, backfill the Schlenk tube with an inert gas (argon or nitrogen).

    • Place the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C).

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), depending on the desired conversion.

  • Termination and Isolation:

    • Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., 200 mL of diethyl ether).

  • Purification:

    • Collect the precipitated polymer by filtration.

    • To further purify, redissolve the polymer in a small amount of a good solvent (e.g., dichloromethane) and re-precipitate it into the non-solvent.

    • Repeat the dissolution-precipitation cycle two more times.

    • Dry the final polymer product under vacuum at 40-50 °C to a constant weight.

Protocol for Palladium Loading onto Poly(3-methoxy-4-vinylpyridine)
  • Dissolve the synthesized poly(3-methoxy-4-vinylpyridine) in a suitable solvent (e.g., ethanol).

  • Add a solution of palladium(II) chloride (PdCl₂) in the same solvent to the polymer solution.

  • Stir the mixture at room temperature for 24 hours to allow for the coordination of palladium to the pyridine nitrogen atoms.

  • The polymer-supported palladium catalyst can then be isolated by precipitation or solvent evaporation and used in catalytic reactions.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-B(OR)₂ Base pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Polymer-Supported Catalyst Synthesis and Application

Polymer_Catalyst_Workflow cluster_synthesis Polymer Synthesis cluster_catalyst_prep Catalyst Preparation cluster_application Catalytic Application monomer 3-Methoxy-4-vinylpyridine polymerization RAFT Polymerization monomer->polymerization polymer Poly(3-methoxy-4-vinylpyridine) polymerization->polymer loading Metal Loading polymer->loading pd_salt PdCl₂ pd_salt->loading supported_catalyst Polymer-Supported Pd Catalyst loading->supported_catalyst reaction Cross-Coupling Reaction supported_catalyst->reaction products Products reaction->products separation Filtration/ Centrifugation reaction->separation recycle Recycled Catalyst separation->recycle recycle->reaction Reuse

Caption: Workflow for the synthesis and application of a polymer-supported catalyst.

References

  • Ghesquiere, D., Morcellet-Sauvage, J., & Loucheux, C. (n.d.). Free-Radical Polymerization of 4-Vinyl Pyridine N-Alkylation of The Polymer. Scribd. Retrieved from [Link]

  • Various Authors. (2007). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(23), 5748-5758.
  • Tsarevsky, N. V., Braunecker, W. A., Brooks, S. J., & Matyjaszewski, K. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 39(20), 6817–6824.
  • Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681.
  • Li, W., et al. (2013). In situ synthesis of the Ag/poly(4-vinylpyridine)-block-polystyrene composite nanoparticles by dispersion RAFT polymerization. Polymer Chemistry, 4(16), 4374-4382.
  • Nguyen, L. T., et al. (2020). Synthesis of random copolymers of 4-vinylpyridine with n-octadecyl acrylate/n-octadecyl methacrylate by metal-free ATRP. Vietnam Journal of Science, Technology and Engineering, 62(1), 58-63.
  • Lee, J., et al. (2016). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. MDPI. Retrieved from [Link]

  • Bohrisch, J., Wendler, U., & Jaeger, W. (1997). Controlled radical polymerization of 4-vinylpyridine.
  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development of Environmentally Friendly Atom Transfer Radical Polymerization. MDPI. Retrieved from [Link]

  • Mongin, F., et al. (2011). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(8), 1734-1744.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem. Retrieved from [Link]

  • Kagal, W. A., et al. (2022). Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes. Transition Metal Chemistry, 47(4), 213-224.
  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
  • Reddy, M. S., et al. (2015). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 5(104), 85581-85589.
  • Hernandez-Mancera, J. C., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666.
  • Various Authors. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research.
  • Singh, S., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure, 1239, 130514.
  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Kopylova, T. N., et al. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. Retrieved from [Link]

  • Sharma, P., et al. (2023). Structural and electronic properties of n-vinylcarbazole - 3-methoxythiophene copolymer: DFT analysis. ResearchGate. Retrieved from [Link]

  • Ortiz, J. C., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. International Journal of Molecular Sciences, 23(14), 7586.
  • Li, X., et al. (2023). Bonding character, electronic properties, and electronic transitions of perfluorocubane as a small electron acceptor. Physical Chemistry Chemical Physics, 25(2), 1083-1090.

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Application

synthetic routes for 4-Ethenyl-3-methoxypyridine from 4-picoline

An In-Depth Guide to the Synthesis of 4-Ethenyl-3-methoxypyridine from 4-Picoline Abstract 4-Ethenyl-3-methoxypyridine is a substituted pyridine derivative with potential applications as a versatile building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-Ethenyl-3-methoxypyridine from 4-Picoline

Abstract

4-Ethenyl-3-methoxypyridine is a substituted pyridine derivative with potential applications as a versatile building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and materials science sectors. Its structure combines a reactive vinyl group and a methoxy-functionalized pyridine core, offering multiple points for further chemical modification. This application note provides a comprehensive overview of viable synthetic routes starting from the readily available and inexpensive feedstock, 4-picoline. We present two primary, multi-step strategies, with a focus on a robust pathway involving initial functionalization of the pyridine ring followed by elaboration of the methyl side-chain. Detailed, step-by-step protocols, mechanistic insights, and comparative data are provided to guide researchers in the efficient synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry. The target molecule, 4-ethenyl-3-methoxypyridine, presents a specific challenge: the regioselective introduction of two distinct functional groups onto a picoline scaffold. The primary precursor, 4-picoline (γ-picoline), requires functionalization at the C-3 position of the ring and the conversion of the C-4 methyl group into a vinyl (ethenyl) moiety.

A retrosynthetic analysis reveals two logical approaches:

  • Strategy A: Ring Functionalization First. This approach prioritizes the introduction of the 3-methoxy group onto the 4-picoline core to form the intermediate, 3-methoxy-4-picoline. This intermediate is then subjected to reactions to convert the methyl group into the target ethenyl group.

  • Strategy B: Side-Chain Elaboration First. This strategy involves first converting 4-picoline into 4-vinylpyridine, a common monomer.[1] Subsequently, the 3-methoxy group would be introduced onto the 4-vinylpyridine ring.

While both strategies are theoretically plausible, Strategy A is generally preferred. The vinyl group in 4-vinylpyridine is susceptible to polymerization and can complicate subsequent ring functionalization steps, which often require harsh conditions. Therefore, this guide will focus on the more robust and controllable pathway outlined in Strategy A.

G cluster_A Strategy A (Recommended) cluster_B Strategy B target 4-Ethenyl-3-methoxypyridine intA2 3-Methoxy-4-picoline target->intA2 Side-Chain Elaboration (e.g., Wittig or Condensation) intB1 4-Vinylpyridine target->intB1 Ring Functionalization (e.g., Methoxylation) intA1 3-Bromo-4-picoline intA2->intA1 Nucleophilic Substitution startA 4-Picoline intA1->startA Halogenation startB 4-Picoline intB1->startB Side-Chain Elaboration

Caption: Retrosynthetic analysis of 4-ethenyl-3-methoxypyridine.

Recommended Synthetic Pathway: Strategy A

This pathway is divided into two main stages: the synthesis of the key intermediate, 3-methoxy-4-picoline, and its subsequent conversion to the final product.

Part I: Synthesis of 3-Methoxy-4-picoline Intermediate

The synthesis of this key intermediate is achieved in two steps: regioselective bromination of 4-picoline, followed by nucleophilic aromatic substitution with methoxide.

Step 1.1: Electrophilic Bromination of 4-Picoline

Direct electrophilic substitution on the pyridine ring requires forcing conditions. The reaction of 4-picoline with bromine in the presence of oleum (fuming sulfuric acid) directs the bromination to the C-3 position.

Protocol 1.1: Synthesis of 3-Bromo-4-picoline

  • Caution: This reaction involves highly corrosive and hazardous materials (oleum, bromine) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, add 20% oleum (720 mL).

  • Cool the oleum in an ice bath and slowly add 4-picoline (140 g).

  • Heat the mixture to 160°C.

  • Slowly add bromine (250 g) dropwise via the dropping funnel, maintaining the reaction temperature between 160-170°C.

  • After the addition is complete, maintain the reaction at this temperature for 15 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH reaches 10-11.

  • The product, 3-bromo-4-picoline, can be isolated by steam distillation.[2]

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 1.2: Nucleophilic Substitution with Sodium Methoxide

The bromo-substituted pyridine can undergo nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield the desired 3-methoxy-4-picoline. This reaction often requires elevated temperatures and may be facilitated by a copper catalyst.

Protocol 1.2: Synthesis of 3-Methoxy-4-picoline

  • Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has fully reacted, add 3-bromo-4-picoline (1.0 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-methoxy-4-picoline.

Part II: Conversion of the 4-Methyl Group to a 4-Ethenyl Group

With the 3-methoxy-4-picoline intermediate in hand, the final step is the conversion of the C-4 methyl group. We present two effective methods for this transformation: a pathway via the Wittig reaction and a more direct condensation-dehydration route.

Method A: The Wittig Olefination Pathway

This classic and highly reliable method involves a two-step sequence: oxidation of the methyl group to an aldehyde, followed by olefination using a phosphonium ylide (Wittig reagent).[3][4][5]

G start 3-Methoxy-4-picoline aldehyde 3-Methoxy-pyridine- 4-carbaldehyde start->aldehyde Oxidation (e.g., SeO₂) product 4-Ethenyl-3-methoxypyridine aldehyde->product Wittig Reaction (Ph₃P=CH₂)

Caption: Workflow for the Wittig olefination pathway.

Protocol 2.1a: Oxidation to 3-Methoxy-pyridine-4-carbaldehyde

  • In a round-bottom flask, dissolve 3-methoxy-4-picoline (1.0 eq) in a suitable solvent such as dioxane or pyridine.

  • Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 100-110°C) for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-methoxy-pyridine-4-carbaldehyde.

Protocol 2.2a: Wittig Reaction

  • Preparation of the Wittig Reagent (Ylide):

    • Caution: This step uses a strong base (n-BuLi) and must be conducted under strictly anhydrous conditions and an inert atmosphere.

    • Add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-neck flask under nitrogen.

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide, methylenetriphenylphosphorane (Ph₃P=CH₂).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Olefination Reaction:

    • Cool the freshly prepared ylide solution back to 0°C.

    • Dissolve 3-methoxy-pyridine-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify by column chromatography on silica gel. The less polar product, 4-ethenyl-3-methoxypyridine, will elute before the highly polar triphenylphosphine oxide.[5]

Method B: Condensation-Dehydration Pathway

This method is analogous to the industrial synthesis of 4-vinylpyridine and involves a one-pot or two-step reaction with formaldehyde followed by dehydration.[6][7][8]

Protocol 2.1b: Synthesis via Condensation and Dehydration

  • To a sealed reaction vessel or autoclave, add 3-methoxy-4-picoline (1.0 eq) and an aqueous solution of formaldehyde (e.g., 37% formalin, 1.5-2.0 eq).

  • The reaction can be performed in the vapor phase over a modified zeolite catalyst or in the liquid phase.[8] For a laboratory scale liquid-phase synthesis, the mixture can be heated at 100-110°C for 48-72 hours.[7]

  • This process first forms the intermediate alcohol, 2-(3-methoxy-pyridin-4-yl)ethanol, which subsequently dehydrates under the reaction conditions to form the vinyl group.

  • Upon completion, cool the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-ethenyl-3-methoxypyridine. A polymerization inhibitor may be added during distillation.

Comparative Data and Discussion

The choice between the Wittig and Condensation-Dehydration pathways for the final step depends on the desired scale, control, and available equipment.

ParameterMethod A: Wittig PathwayMethod B: Condensation Pathway
Number of Steps 2 (Oxidation + Wittig)1-2 (Condensation/Dehydration)
Reaction Conditions Mild to cryogenic temperatures; requires inert atmosphere and strong base.High temperatures (100-400°C); may require specialized catalysts or pressure vessels.[7][8]
Control & Selectivity Very high; the C=C bond is formed unambiguously.Can lead to side products; risk of polymerization at high temperatures.
Yield Generally good to excellent for both steps, but purification from triphenylphosphine oxide can reduce overall yield.Yields can be variable, often in the 40-60% range for the condensation step.[7]
Scalability More suitable for lab-scale and fine chemical synthesis due to reagent cost (phosphonium salt, n-BuLi) and stoichiometry.More amenable to large-scale industrial production due to low-cost reagents (formaldehyde).
Key Byproduct Triphenylphosphine oxidePolymers, unreacted starting materials

Causality Behind Experimental Choices:

  • Wittig Pathway: The use of n-BuLi is critical for the quantitative deprotonation of the phosphonium salt to form the reactive ylide.[4][9] The reaction is typically run at low temperatures to control the reactivity of the ylide and the organolithium base. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[9]

  • Condensation Pathway: The reaction of a picoline with formaldehyde proceeds via an initial aldol-type condensation. The high temperatures are necessary to overcome the activation energy for both the initial C-C bond formation and the subsequent E1 or E2 elimination of water to form the alkene.[7]

Conclusion

The synthesis of 4-ethenyl-3-methoxypyridine from 4-picoline is most reliably achieved through a multi-step sequence that prioritizes the functionalization of the pyridine ring before the elaboration of the methyl side-chain. The key intermediate, 3-methoxy-4-picoline, can be prepared via a bromination/methoxylation sequence. For the crucial conversion of the methyl group to a vinyl group, the Wittig olefination pathway offers superior control and predictability for laboratory-scale synthesis, despite the challenges of handling air-sensitive reagents and purifying the product. The formaldehyde condensation route, while conceptually simpler, presents challenges in control and yield but may be more suitable for large-scale production. The protocols and comparative analysis herein provide a robust framework for researchers to select and execute the optimal synthetic route based on their specific objectives.

References

  • Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway Source: Royal Society of Chemistry URL
  • Title: Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC - NIH Source: National Institutes of Health URL
  • Title: Chemistry Heck Reaction - SATHEE Source: SATHEE URL
  • Title: Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings - PubMed Central Source: National Institutes of Health URL
  • Title: ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.
  • Title: ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides.
  • Title: CN106699641A - Production process for 4-vinylpyridine - Google Patents Source: Google Patents URL
  • Title: CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents Source: Google Patents URL
  • Title: N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Vinylpyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents Source: Google Patents URL
  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI Source: MDPI URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard syntheses - Patent 0119701 Source: European Patent Office URL: [Link]

  • Title: Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Studies on the reaction of 3-cyanopyridine with grignard reagents Source: Acta Chimica Sinica URL: [Link]

  • Title: Poly(4-vinylpyridine) and Quadrapure TU as Selective Poisons for Soluble Catalytic Species in Palladium-Catalyzed Coupling Reactions – Application to Leaching from Polymer-Entrapped Palladium | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]

  • Title: Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs Source: PraxiLabs URL: [Link]

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of South Alabama URL: [Link]

  • Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC Source: National Institutes of Health URL: [Link]

  • Title: Grignard compounds derived from pyridine. I - ResearchGate Source: ResearchGate URL: [Link]

  • Title: CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents Source: Google Patents URL
  • Title: Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap Source: Patsnap URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: Nobel Prize URL: [Link]

  • Title: 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis step from 4-picoline to intermediate 1. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC Source: National Institutes of Health URL: [Link]

  • Title: Poly(4-vinyl pyridine, quaternized with methyl iodide) Sample - Polymer Source Source: Polymer Source URL: [Link]

  • Title: Improved synthesis of 4-vinyl-4'-methyl-2,2'-bipyridine | Inorganic Chemistry Source: Inorganic Chemistry URL: [Link]

  • Title: Recent trends in the chemistry of pyridine N-oxides - The Vespiary Source: The Vespiary URL: [Link]

  • Title: US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents Source: Google Patents URL
  • Title: METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2-cyano-6-methylpyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Ethenyl-3-methoxypyridine

Status: Operational Ticket ID: #VN-PYR-3M-STAB Subject: Prevention of Spontaneous Polymerization in Electron-Rich Vinyl Pyridines[1] Executive Summary: The "Methoxy Effect" You are encountering issues with 4-Ethenyl-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #VN-PYR-3M-STAB Subject: Prevention of Spontaneous Polymerization in Electron-Rich Vinyl Pyridines[1]

Executive Summary: The "Methoxy Effect"

You are encountering issues with 4-Ethenyl-3-methoxypyridine because it is significantly more reactive than standard 4-vinylpyridine.

The Chemical Causality: The 3-methoxy group is a strong Electron Donating Group (EDG). Through resonance and inductive effects, it pushes electron density into the pyridine ring and the vinyl alkene.[1]

  • Increased Basicity: The pyridine nitrogen becomes more basic, making it highly susceptible to acid-catalyzed (cationic) polymerization , even from weak acids like silica gel or dissolved CO₂.[1]

  • Increased Nucleophilicity: The vinyl group is more electron-rich, lowering the activation energy for oxidative degradation and radical propagation.[1]

Immediate Action Required:

  • Do NOT store under pure nitrogen if using phenolic inhibitors (TBC).

  • Do NOT purify using standard silica gel chromatography.[1]

  • Store at -20°C in the dark.

Storage Protocols (Passive Defense)

The Inhibitor Paradox: Why Inert Gas Can Be Dangerous

Most researchers instinctively store air-sensitive compounds under nitrogen/argon.[1] This is a critical error for vinyl monomers inhibited with TBC or Hydroquinone.

ParameterProtocolMechanism / Reason
Primary Inhibitor 4-tert-Butylcatechol (TBC) (100–200 ppm)TBC is a radical scavenger.[1] It donates a hydrogen atom to quench peroxy radicals.[1][2]
Atmosphere Air/Nitrogen Mix (5–10% O₂)CRITICAL: TBC is useless in a purely inert atmosphere. It requires dissolved oxygen to form the active quinone-radical complex that terminates the chain. Storing under 100% Argon strips the oxygen, disabling the inhibitor.[1]
Temperature -20°C (Freezer) Slows the rate of thermal initiation (dimerization).
Container Amber Glass UV light cleaves the vinyl bond, generating free radicals that bypass the inhibitor.[1]
Visualizing the Safe Handling Workflow

SafeHandling Start Received 4-Ethenyl-3-methoxypyridine CheckInhibitor Is Inhibitor (TBC) Present? Start->CheckInhibitor AddInhibitor ADD TBC (100 ppm) Aerated Solvent CheckInhibitor->AddInhibitor No Storage STORAGE -20°C, Amber Vial Headspace: Air/N2 Mix CheckInhibitor->Storage Yes AddInhibitor->Storage Usage Intended Usage? Storage->Usage Distillation Distillation (Vacuum < 1 mmHg) Usage->Distillation Bulk Clean Chromatography Chromatography (Purification) Usage->Chromatography High Purity DistillAction Add TBC to Distillate Receiver Keep Pot T < 50°C Distillation->DistillAction ColumnAction USE BASIC ALUMINA (Avoid Silica Gel) Chromatography->ColumnAction

Caption: Decision tree for storage and purification. Note the critical divergence at chromatography media selection.

Purification & Processing (Active Defense)

Scenario A: Distillation
  • Risk: Thermal polymerization in the pot.

  • Solution:

    • High Vacuum: Must be < 1 mmHg to keep boiling point below 50°C.[1]

    • Inhibitor Carryover: TBC has a high boiling point and will remain in the pot.[1] The distilled monomer in the receiving flask is now uninhibited and highly unstable.

    • Protocol: Pre-load the receiving flask with fresh TBC (approx. 50 ppm) before starting distillation.

Scenario B: Chromatography (The Silica Trap)
  • The Issue: Standard silica gel is slightly acidic (pH 4–5).

  • The Reaction: The basic pyridine nitrogen gets protonated by the silica silanols. This creates a pyridinium cation, which strongly withdraws electrons, but the local acidic environment initiates cationic polymerization of the vinyl group.[1]

  • The Result: Your compound "streaks" or stays at the baseline as a polymer.

  • The Fix:

    • Best: Use Basic Alumina (Activity Grade II-III) .[1] It is non-acidic and prevents cationic initiation.[1]

    • Alternative: If you must use silica, pretreat the column with 1-2% Triethylamine (Et₃N) in hexanes to neutralize all acidic sites before loading your sample.[1]

Troubleshooting & FAQs

Q1: My clear liquid turned yellow/orange overnight. Is it polymerized?

  • Diagnosis: Likely N-Oxide formation or early-stage oligomerization.[1]

  • Explanation: Vinyl pyridines are sensitive to oxidation at the nitrogen. The yellow color is often the N-oxide chromophore.[1] While not a polymer yet, it indicates air exposure without sufficient radical scavenging.[1]

  • Action: Check purity via TLC (Alumina plate). If the spot is mobile, repurify immediately.[1] If it stays at the baseline, it has polymerized.[1]

Q2: The material solidified into a glass/gel inside the freezer.

  • Diagnosis: Spontaneous Polymerization. [3]

  • Cause: The sample likely froze (crystallized), separating the monomer from the inhibitor (which stays in the liquid phase). Once the inhibitor is excluded from the crystal lattice, the monomer polymerizes.[1]

  • Prevention: Store as a concentrated solution in a non-freezing solvent (e.g., Toluene) rather than neat, or ensure the freezer temp is above the monomer's freezing point (if known).

Q3: Can I use Hydroquinone (HQ) instead of TBC?

  • Answer: Yes, but TBC is superior for vinyl pyridines.[1] HQ is less soluble in non-polar solvents and requires higher oxygen concentrations to be effective.[1] TBC is more lipophilic and effective at lower concentrations.[1]

Polymerization Mechanisms

Understanding the enemy is key to defeating it. The diagram below illustrates the two distinct pathways you must block.

Mechanisms cluster_Radical Radical Pathway (Heat/Light) cluster_Cationic Cationic Pathway (Acid/Silica) Monomer 4-Ethenyl-3-methoxypyridine Radical Free Radical (R•) Monomer->Radical UV / Heat Proton Acid (H+) Monomer->Proton Silica / Acid Polymer POLYMER (GEL) Radical->Polymer Propagation Peroxide Peroxide Bridge Carbocation Carbocation Species Proton->Carbocation Activation Carbocation->Polymer Chain Growth

Caption: Dual threat pathways.[1] Note that Silica triggers the Cationic pathway, while storage issues trigger the Radical pathway.[1]

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. Retrieved from

  • ChemicalBook. (2026).[1][4] 4-Vinylpyridine Safety Data Sheet & Handling Protocols. Retrieved from

  • Teledyne ISCO. (2012).[1][5] RediSep Basic Alumina Column: Purification of High pKa Compounds. Application Note AN83. Retrieved from

  • Metrohm Process Analytics. (2024).[1] Online monitoring of TBC in styrene storage tanks according to ASTM D4590. Retrieved from

  • Polysciences, Inc. (2024).[1] 4-Vinylpyridine Monomer Handling Guide. Retrieved from

Sources

Optimization

Technical Support Center: Methoxy-Substituted Vinylpyridines

Welcome to the Advanced Materials Technical Support Portal. Methoxy-substituted vinylpyridines (such as 2-methoxy-5-vinylpyridine and 6-methoxy-2-vinylpyridine) are highly valuable intermediates used extensively in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Portal. Methoxy-substituted vinylpyridines (such as 2-methoxy-5-vinylpyridine and 6-methoxy-2-vinylpyridine) are highly valuable intermediates used extensively in the synthesis of CFTR modulators (1[1]) and immunomodulatory imide drugs (2[2]). However, their unique electronic structures make them notoriously difficult to store and handle.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Grounding: The Stability Paradox

To successfully store methoxy-vinylpyridines, you must first understand why they degrade. Unsubstituted vinylpyridines are already highly prone to spontaneous, proliferous ("popcorn") polymerization upon exposure to heat or light (3[3]).

Adding a methoxy group (-OCH₃) exacerbates this instability. The methoxy group is a strong electron-donating group (EDG). Through resonance (+M effect), it pumps electron density into the pyridine ring and the conjugated vinyl group. This drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the vinyl double bond hyper-reactive towards electrophiles, atmospheric oxygen, and radical propagation.

Mechanism A Methoxy-Vinylpyridine (Electron-Rich Monomer) B Radical Initiation (Heat / UV Light) A->B Energy Input C Peroxide Formation (O2 Exposure) A->C Oxidation D Proliferous Polymerization (Insoluble Popcorn Mass) B->D Propagation E Inhibitor Action (e.g., Methylene Blue) B->E Scavenging E->B Quenching

Fig 1: Degradation pathways and inhibitor intervention for methoxy-vinylpyridines.

Troubleshooting & FAQs

Q1: My 2-methoxy-5-vinylpyridine arrived as a viscous liquid or a solid, insoluble mass. Can I dissolve it? A1: No. This is the result of proliferous (popcorn) polymerization, which creates a highly cross-linked, insoluble polymer network (3[3]). Once formed, it cannot be reversed or dissolved. You must discard the polymerized mass. To prevent this, the monomer must be strictly inhibited and stored at low temperatures.

Q2: I added 4-tert-butylcatechol (TBC) and purged the vial with Argon, but the monomer still polymerized. Why? A2: This is the "Inhibitor Paradox." TBC requires trace amounts of oxygen to function; it relies on O₂ to form peroxy radicals, which the TBC then scavenges by donating a hydrogen atom. If you completely degas the monomer with Argon, the TBC becomes inactive. However, leaving oxygen in the vial is highly detrimental to methoxy-substituted vinylpyridines, as the electron-rich double bond will undergo direct oxidative degradation.

Q3: If TBC is problematic, what inhibitor should I use for long-term storage? A3: We strongly recommend using 0.1% w/w Methylene Blue . Unlike TBC, methylene blue acts as a direct electron/radical acceptor and does not require an oxygen co-factor. This allows you to completely purge the storage vial with Argon, protecting the electron-rich monomer from oxidation while simultaneously preventing radical polymerization. Pure vinylpyridines stabilized with 0.1% methylene blue can be stored for over a year with >80% yield retention ().

Q4: Why does the monomer turn dark brown over time? A4: Vinylpyridines naturally degrade from clear/yellow to dark brown upon exposure to light and heat due to the formation of conjugated oxidative byproducts (4[4]). Always store in amber glass vials to block UV initiation.

Quantitative Data: Inhibitor Efficacy Comparison

The following table summarizes the performance of various stabilization strategies for methoxy-substituted vinylpyridines.

Inhibitor SystemConcentrationOxygen RequirementMechanism of ActionEst. Shelf-Life (-20°C)
None (Neat) N/AN/AN/A< 48 Hours
4-tert-Butylcatechol (TBC) 100 - 500 ppmRequired (Trace O₂)H-atom transfer to peroxy radicals3 - 6 Months
Methylene Blue 0.1% w/wNone (Anaerobic)Direct electron/radical acceptance> 12 Months
Di-tert-butyl polysulfide 0.1 - 0.5% w/wNone Chain transfer / Radical trapping> 12 Months

Note: Organic polysulfides are particularly effective at preventing insoluble polymer formation during the active distillation process (5[5]).

Self-Validating Protocol: Purification and Stabilization

To recover degraded monomer or prepare a fresh batch for long-term storage, follow this strictly controlled workflow. This protocol is self-validating: it includes a mandatory analytical checkpoint before committing the batch to cryogenic storage.

Workflow N1 1. Raw Monomer Assessment (Check viscosity & color) N2 2. Vacuum Distillation (< 50°C, 15 mmHg) N1->N2 Removes old polymer N3 3. Immediate Inhibition (Add 0.1% Methylene Blue) N2->N3 Prevents thermal initiation N4 4. Anaerobic Purging (Argon/Nitrogen Flush) N3->N4 Protects from oxidation N5 5. Cryogenic Storage (-20°C, Amber Vials) N4->N5 Long-term stability

Fig 2: Self-validating purification and storage workflow for methoxy-vinylpyridines.

Step-by-Step Methodology:
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased to maintain a high vacuum. Causality: A short path minimizes the time the monomer spends in the heated vapor phase, reducing thermal degradation.

  • Vacuum Distillation: Apply vacuum (target ~15 mmHg) before applying heat. Gently heat the distillation pot. Critical: The boiling point must be kept strictly below 50°C to avoid thermally induced polymerization ().

  • Inhibition: Pre-load the receiving flask with 0.1% w/w Methylene Blue (relative to the expected yield). As the pure methoxy-vinylpyridine distills over, it will immediately mix with the inhibitor.

  • Validation Checkpoint (QC): Pull a 10 µL aliquot of the freshly distilled, inhibited monomer. Run a quick ¹H-NMR in CDCl₃.

    • Pass Criteria: Sharp doublet/doublet-of-doublets for the vinyl protons (typically between 5.2 ppm and 6.8 ppm).

    • Fail Criteria: Broad, unresolved humps in the baseline between 1.5 - 2.5 ppm indicate soluble polymer formation during distillation. If present, the distillation temperature was too high.

  • Anaerobic Packaging: Transfer the validated monomer into dark amber glass vials. Purge the headspace of each vial with a gentle stream of Argon for 30 seconds to displace all atmospheric oxygen.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -20°C.

References

  • bdmaee.net , 4-vinylpyridine.[Link]

  • LookChem , Cas 100-43-6, 4-Vinylpyridine.[Link]

  • Google Patents, US2860140A - Stabiliz
  • Google Patents, US2861997A - Stabiliz
  • Google Patents, WO2022150173A1 - Modulators of the cystic fibrosis transmembrane conductance regul
  • NIH PMC , Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethenyl-3-methoxypyridine

Welcome to the technical support center for the purification of challenging heterocyclic compounds. This guide specifically addresses the purification of 4-Ethenyl-3-methoxypyridine by flash chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of challenging heterocyclic compounds. This guide specifically addresses the purification of 4-Ethenyl-3-methoxypyridine by flash chromatography. Given the unique structural characteristics of this molecule—a basic pyridine core coupled with moderately polar and non-polar functionalities—a standard purification protocol is often insufficient. This document provides a systematic approach to method development and troubleshooting, ensuring you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my purified 4-Ethenyl-3-methoxypyridine showing significant peak tailing on a standard silica gel column?

A: Peak tailing is the most common issue for pyridine derivatives. It is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This secondary interaction leads to a non-uniform elution front. To solve this, you must either neutralize these acidic sites or use a different stationary phase.

Q2: What is a good starting solvent system for TLC analysis?

A: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point for many organic compounds.[3] For 4-Ethenyl-3-methoxypyridine, begin with a hexane/ethyl acetate system. Due to the basicity of the pyridine, it is highly recommended to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to your mobile phase to improve peak shape.[1][4]

Q3: My compound seems to be degrading on the column. What's happening and how can I prevent it?

A: The acidic nature of silica gel can potentially catalyze the degradation of sensitive compounds.[1] The ethenyl (vinyl) group, in particular, can be susceptible to polymerization or other reactions under acidic conditions. To mitigate this, you can test your compound's stability on a TLC plate by letting a spot sit for several hours before eluting.[5] If degradation is observed, switch to a less acidic or inert stationary phase like amine-functionalized silica or alumina.[4][6]

Q4: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase (RP) flash chromatography is an excellent alternative, especially if normal-phase purification proves difficult. For basic compounds like pyridines, it is often beneficial to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) to keep the molecule in its neutral, free-base form.[4] This increases its hydrophobicity and retention on the C18 stationary phase, often leading to better separations.[4]

In-Depth Guide: Method Development & Experimental Protocols

Purifying 4-Ethenyl-3-methoxypyridine requires a logical, step-by-step approach. The goal is to find a system where the target compound is well-separated from impurities, with a symmetrical peak shape and good recovery.

Step 1: Thin-Layer Chromatography (TLC) Analysis

TLC is the cornerstone of successful flash chromatography.[7] It is used to rapidly screen solvent systems and determine the optimal conditions for separation.[8] More than 80% of TLC separations utilize silica gel as the stationary phase.[9]

Protocol for TLC Method Development:

  • Prepare Stock Solution: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the solution on a silica gel TLC plate.

  • Screen Solvents: Develop the plate in a chamber containing your chosen solvent system. The goal is to find a system where the desired product has a Retention Factor (Rf) between 0.2 and 0.4.[7][8]

  • Visualize: View the developed plate under a UV lamp. Circle all visible spots.

  • Assess and Optimize:

    • If the Rf is too high (spots run to the top), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (spots don't move from the baseline), the solvent is not polar enough. Increase the proportion of the polar solvent.

    • Crucially, if spots are streaked or tailing, add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture to deactivate the silica. [4][10]

Parameter Description Target Value
Stationary Phase Standard Silica Gel 60 F254-
Mobile Phase (Start) Hexane / Ethyl Acetate (EtOAc)Start at 9:1, move to 4:1, 1:1
Basic Modifier Triethylamine (TEA) or NH4OHAdd 0.5-1% to the mobile phase
Target Rf Retention Factor of product0.2 - 0.4 [7][8]
Step 2: Choosing the Stationary Phase

The choice of stationary phase is critical when dealing with basic compounds.

  • Standard Silica Gel: Most common and cost-effective. However, its acidic nature necessitates the use of a basic modifier in the mobile phase to prevent peak tailing.[10]

  • Amine-Functionalized Silica: This is an excellent alternative where the silica surface is bonded with aminopropyl groups.[11] This creates a "basic" surface that eliminates the need for amine additives in the mobile phase, simplifying the process and improving peak shape for basic compounds.[6][11]

  • Alumina (Basic or Neutral): Alumina can be a good choice for acid-sensitive compounds. Basic alumina, in particular, is well-suited for purifying amines.[6]

  • Reversed-Phase (C18) Silica: Uses a non-polar stationary phase with polar mobile phases (e.g., water, methanol, acetonitrile). This provides an orthogonal separation mechanism to normal-phase and is highly effective for many pyridine derivatives.[12]

Step 3: Scaling from TLC to Flash Chromatography

Once an optimal solvent system is identified via TLC, the method can be scaled to a flash column. The separation achieved in TLC is directly proportional to the separation on the column.[13]

Protocol for Scaling Up:

  • Select Column Size: The amount of silica needed depends on the mass of your crude sample and the difficulty of the separation. A common rule of thumb is a 20:1 to 100:1 ratio of silica-to-sample weight.

  • Determine the Gradient:

    • Isocratic Elution: If your TLC shows good separation with a single solvent mixture, you can use that same mixture for the entire flash chromatography run. This is simple but can lead to broader peaks.

    • Gradient Elution: A linear gradient is often more efficient. Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate with 1% TEA). Modern flash systems can automatically generate a gradient based on TLC Rf values.[14] A general rule is that a compound with an Rf of 0.2 will elute in approximately 5 column volumes (CVs).[15]

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase or a strong solvent like dichloromethane. For best results, adsorb the sample onto a small amount of silica gel ("dry loading") and place this at the top of the column.

  • Run and Collect: Run the column, applying pressure to achieve the desired flow rate. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Ethenyl-3-methoxypyridine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

// Nodes problem [label="Problem Observed During\nFlash Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

tailing [label="Severe Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="Poor Resolution /\nCo-elution", fillcolor="#FBBC05", fontcolor="#202124"]; recovery [label="Low Recovery /\nDecomposition", fillcolor="#FBBC05", fontcolor="#202124"];

cause_tailing [label="Cause:\nAcidic Silanol Sites\nInteracting with Pyridine N", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_resolution [label="Cause:\n- Sub-optimal Solvent System\n- Column Overload", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_recovery [label="Cause:\n- Irreversible Binding to Silica\n- On-Column Degradation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_tailing1 [label="Solution 1:\nAdd 0.5-1% Triethylamine (TEA)\nor NH4OH to Mobile Phase", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_tailing2 [label="Solution 2:\nSwitch to Amine-Functionalized\nor Alumina Column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_resolution [label="Solution:\nRe-optimize TLC for better spot\nseparation (ΔRf). Reduce sample load.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_recovery [label="Solution:\nUse Deactivated Stationary Phase\n(Amine-Silica) or try\nOrthogonal Method (Reversed-Phase)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> tailing [label="Symptom"]; problem -> resolution [label="Symptom"]; problem -> recovery [label="Symptom"];

tailing -> cause_tailing; resolution -> cause_resolution; recovery -> cause_recovery;

cause_tailing -> solution_tailing1 [label="Mitigate"]; cause_tailing -> solution_tailing2 [label="Avoid"]; cause_resolution -> solution_resolution [label="Optimize"]; cause_recovery -> solution_recovery [label="Change"]; } } Caption: Troubleshooting workflow for common flash chromatography issues.

Issue 1: Severe Peak Tailing
  • Primary Cause: As detailed in the FAQs, the interaction between the basic pyridine nitrogen and acidic silica surface is the main culprit.[2]

  • Solution Protocol:

    • Mobile Phase Modification: The quickest solution is to add a competing base to your eluent.[4] Prepare your mobile phase (e.g., 80:20 Hexane:EtOAc) and add triethylamine (TEA) to a final concentration of 0.5-1% by volume. This neutralizes the active silanol sites, allowing the pyridine to elute symmetrically.[1]

    • Stationary Phase Change: If tailing persists or if your compound is sensitive to TEA, switch to an amine-functionalized silica column.[11] These columns have a basic surface and do not require mobile phase modifiers for purifying amines, simplifying solvent preparation and removal.[11]

Issue 2: Poor Resolution of Product and Impurities
  • Primary Cause: The selected solvent system is not providing enough selectivity (separation) between the compounds in your mixture. Another common cause is overloading the column with too much crude material.

  • Solution Protocol:

    • Re-optimize TLC: Your goal is to maximize the difference in Rf values (ΔRf) between your product and the closest impurity. Try different solvent combinations. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene/Acetone systems.

    • Reduce Sample Load: Overloading the column is a common mistake. As a rule, the sample load should be about 1-5% of the silica gel weight, but this can be lower for difficult separations.[13]

    • Try Orthogonal Chromatography: If normal-phase (silica, alumina) fails to provide a separation, switch to reversed-phase (C18). The separation mechanism is different and often resolves impurities that co-elute in normal-phase.

Issue 3: Low Recovery or On-Column Degradation
  • Primary Cause: Your compound is either irreversibly binding to the acidic silica or is chemically unstable on the stationary phase.[1][5]

  • Solution Protocol:

    • Perform a Stability Test: Spot your crude mixture on a silica TLC plate. Take a UV reading or stain it immediately. Let the plate sit on the bench for 1-2 hours, then develop it. If the spot corresponding to your product has diminished or new spots have appeared, it is degrading on silica.[5]

    • Use Deactivated Media: If instability is confirmed, do not use standard silica gel. Immediately switch to a more inert stationary phase like amine-functionalized silica or consider using basic alumina.[4]

    • Work Quickly: Minimize the time the compound spends in the purification process. Use a faster flow rate and proceed to solvent evaporation as soon as the pure fractions are identified.

By following this structured approach—starting with careful TLC analysis and moving to logical troubleshooting—you can successfully develop a robust method for the purification of 4-Ethenyl-3-methoxypyridine and other challenging basic compounds.

References

  • MICROSOLV - MTC USA. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • ResearchGate. (2018, June 18).
  • BenchChem. (2025). Common impurities in commercial Pyridine-2-sulfonic acid.
  • University of Rochester. (n.d.).
  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BUCHI. (2025, May 20).
  • Hawach. (2025, February 11).
  • Chromatography Forum. (2009, January 28).
  • Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
  • Biotage. (2023, January 20).
  • Teledyne ISCO. (n.d.).
  • Restek. (2020, October 23).
  • King Group. (n.d.).
  • Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium.
  • Biotage. (2023, February 10).
  • Chemistry Hall. (2020, January 2).
  • Welch, C. J., et al. (2004).
  • MIT OpenCourseWare. (n.d.). 8.
  • Teledyne ISCO. (2019, March 25).
  • Teledyne ISCO. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biotage. (2023, January 23).
  • BenchChem. (2025).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • Carl ROTH. (n.d.). Solvents for TLC.
  • Wikipedia. (n.d.). Pyridine.
  • Merck Millipore. (n.d.).
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Sigma-Aldrich. (n.d.).
  • Chromedia. (n.d.). HPLC Troubleshooting.
  • Streampeak Group. (2023, March 6). Everything You Need To Know About Silica Gel.
  • MDPI. (2023, March 6). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • PubMed. (2021, March 21). The effect of silica desiccation under different storage conditions on filter-immobilized environmental DNA.
  • MDPI. (2025, January 9).
  • ResearchGate. (2025, August 6).

Sources

Optimization

selecting polymerization inhibitors for 4-vinyl-3-methoxypyridine

Welcome to the technical support resource for 4-vinyl-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive monomer.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-vinyl-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive monomer. Here, we address common challenges and frequently asked questions regarding the selection, use, and removal of polymerization inhibitors to ensure the stability of your monomer and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a polymerization inhibitor essential for 4-vinyl-3-methoxypyridine?

4-vinyl-3-methoxypyridine, like other vinyl-substituted aromatic compounds, is susceptible to spontaneous polymerization.[1] This process is typically initiated by heat, light, or the presence of radical species. The polymerization is often a free-radical chain reaction that can proceed rapidly and is generally exothermic, which can lead to a runaway reaction if not controlled.[1] The presence of an inhibitor is critical to scavenge these initiating free radicals, preventing premature and uncontrolled polymerization during transport, storage, and handling.[2][3]

Q2: Which inhibitors are most commonly used for vinylpyridines and are they suitable for 4-vinyl-3-methoxypyridine?

For vinyl monomers, including vinylpyridines, the most common and effective inhibitors are phenolic compounds.[1] These include:

  • 4-tert-Butylcatechol (TBC): Highly effective, especially in the presence of oxygen.[2][4] It is widely used for stabilizing monomers like styrene and butadiene.[2]

  • Hydroquinone (HQ): A standard inhibitor for many vinyl monomers.[5][6]

  • Hydroquinone monomethyl ether (MEHQ): Another common phenolic inhibitor.[7]

These inhibitors are suitable for 4-vinyl-3-methoxypyridine. The fundamental mechanism of radical scavenging is not adversely affected by the methoxy substituent on the pyridine ring.

Q3: How does the 3-methoxy group on the pyridine ring influence the monomer's stability and inhibitor selection?

The methoxy group (-OCH₃) is an electron-donating group. This electronic effect primarily influences the reactivity of the pyridine ring and the vinyl group in specific, catalyzed reactions. However, for unwanted, spontaneous polymerization, which is typically a free-radical process, the primary concern is the formation and propagation of free radicals. The selection of standard free-radical scavengers like TBC or HQ remains the most effective strategy. While the methoxy group might subtly alter the electronic properties of the vinyl double bond, it does not fundamentally change the need for or the type of free-radical inhibitor required for stabilization.

Q4: What is the typical concentration for an inhibitor in 4-vinyl-3-methoxypyridine?

Inhibitors are added in parts-per-million (ppm) concentrations. For vinylpyridines and similar monomers, typical concentrations range from 15 to 150 ppm.[5][6] The optimal concentration depends on the desired storage duration, storage conditions (temperature, light exposure), and the inherent reactivity of the monomer. It is crucial to consult the supplier's Certificate of Analysis for the specific concentration in your batch.

Q5: How must I store inhibited 4-vinyl-3-methoxypyridine to ensure its stability?

Proper storage is as critical as the inhibitor itself. Even with an inhibitor, the monomer should be stored in a cool, dark environment, typically refrigerated at -20°C.[5] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which, while necessary for the mechanism of some phenolic inhibitors, can also form peroxides over time that may initiate polymerization.[7][8]

Troubleshooting Guide: Common Issues & Solutions

Problem: My monomer polymerized in the bottle during storage. What happened?
  • Plausible Cause 1: Inhibitor Depletion. Polymerization inhibitors are consumed over time as they scavenge free radicals.[7] If the monomer has been stored for an extended period, especially under suboptimal conditions, the inhibitor may have been fully depleted.

    • Solution: Always use the monomer within the recommended shelf life. If you suspect inhibitor depletion in older stock, it is safer to discard the material according to safety protocols rather than risk using it.

  • Plausible Cause 2: Improper Storage Conditions. Exposure to elevated temperatures or UV light (e.g., direct sunlight) can dramatically accelerate the rate of radical formation, overwhelming the inhibitor and leading to rapid polymerization.[1][2]

    • Solution: Strictly adhere to storage guidelines. Store the monomer at recommended low temperatures and protect it from light by using amber bottles or storing it in a dark location.

  • Plausible Cause 3: Oxygen Depletion. Phenolic inhibitors like TBC require the presence of dissolved oxygen to function optimally.[2][7] They react with monomer radicals to form peroxy radicals, which are then efficiently scavenged by the inhibitor. If the monomer was stored under a hard vacuum for a prolonged period, the inhibitor's effectiveness might be reduced.

    • Solution: Store under a positive pressure of an inert gas like nitrogen rather than a hard vacuum. This prevents oxygen ingress while avoiding complete deoxygenation that could hamper inhibition.

Problem: My polymerization reaction is sluggish, or the initiation is completely inhibited.
  • Plausible Cause: Residual Inhibitor. This is the most common cause. Polymerization inhibitors are designed to stop radical reactions, and even trace amounts can interfere with radical initiators (like AIBN or peroxides) used in your experiment, effectively quenching the polymerization.[9]

    • Solution: The inhibitor must be removed from the monomer immediately before use. Failure to do so will compromise your polymerization. Refer to the detailed protocols below for effective inhibitor removal.

Problem: The monomer is turning brown and viscous during inhibitor removal by distillation.
  • Plausible Cause: Thermal Polymerization. You have successfully removed the inhibitor, but the heat required for distillation is now initiating polymerization in the unstabilized monomer.[1] Vinylpyridines can polymerize at elevated temperatures.

    • Solution 1: Vacuum Distillation. Perform the distillation under reduced pressure.[8] This lowers the boiling point of the monomer, allowing it to be distilled at a temperature low enough to prevent significant thermal polymerization.

    • Solution 2: Add a "Process" or "True" Inhibitor. For distillations, consider adding a small amount of a high-temperature inhibitor or a retarder that can be separated during fractionation. However, for most lab-scale applications, vacuum distillation is the preferred method.

    • Solution 3: Alternative Removal Method. If thermal instability is a major concern, avoid distillation. Use column chromatography for inhibitor removal, which is performed at ambient temperature.

Inhibitor Selection & Comparison

The choice of inhibitor depends on the required storage time, processing conditions, and the specific polymerization technique you intend to use.

InhibitorTypical Conc.MechanismProsConsBest For
4-tert-Butylcatechol (TBC) 15-100 ppmRadical Scavenger (Oxygen Dependent)[2]Highly efficient; excellent for storage and transport.[2][4]Requires oxygen to be effective; must be removed before polymerization.[9]Long-term storage of the monomer.
Hydroquinone (HQ) 100-150 ppmRadical Scavenger (Oxygen Dependent)Widely available and well-understood.[5]Less effective than TBC at equivalent concentrations.[2] Must be removed.General-purpose stabilization.
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) 50-200 ppmStable Radical Trap[1]Does not require oxygen; highly effective. Can be used in some controlled polymerization reactions.More expensive; can be more difficult to remove completely.Stabilizing monomers for controlled/living radical polymerizations (e.g., NMP).[10]

Experimental Protocols

Protocol 1: Removal of TBC or HQ via Alkaline Wash

This method is effective for phenolic inhibitors, which are acidic and form water-soluble salts in a basic solution.

Materials:

  • Inhibited 4-vinyl-3-methoxypyridine

  • 1 M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Saturated Sodium Chloride (brine) solution, pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Place the inhibited monomer into a separatory funnel.

  • Add an equal volume of chilled 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will often develop a color as it extracts the phenolic inhibitor.[2]

  • Allow the layers to separate completely. Drain and discard the lower aqueous (NaOH) layer.

  • Repeat the wash with fresh 1 M NaOH solution two more times, or until the aqueous layer remains colorless.

  • Wash the monomer with an equal volume of chilled deionized water to remove residual NaOH. Separate and discard the aqueous layer.

  • Wash the monomer with an equal volume of chilled brine solution to break any emulsions and aid in drying. Separate and discard the aqueous layer.

  • Transfer the washed monomer to a clean, dry flask. Add anhydrous MgSO₄ or Na₂SO₄ and swirl gently. Let it stand for 15-20 minutes to remove residual water.

  • Filter or decant the dry, inhibitor-free monomer into a clean flask.

  • Crucial Final Step: Use the purified monomer immediately. It is now unstabilized and highly prone to polymerization.

Protocol 2: Removal of TBC or HQ via Column Chromatography

This method avoids heating and is excellent for producing highly pure, inhibitor-free monomer.

Materials:

  • Inhibited 4-vinyl-3-methoxypyridine

  • Activated basic alumina (Brockmann I)[11]

  • Glass chromatography column or a glass pipette plugged with cotton/glass wool[11]

  • Collection flask, pre-chilled

Procedure:

  • Prepare a column by packing activated basic alumina into a glass column. The amount of alumina needed depends on the volume of monomer and its inhibitor concentration, but a 10-15 cm column bed is often sufficient for lab-scale purifications.

  • Pre-wet the column with a small amount of a suitable, dry, inert solvent (e.g., hexane) and allow it to drain. Then, pass a small amount of the inhibited monomer through to condition the column.

  • Carefully add the inhibited monomer to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the basic alumina.[12]

  • Collect the purified, inhibitor-free monomer in a chilled flask.

  • Crucial Final Step: Use the purified monomer immediately. Store on ice if there is any delay before its use in a reaction.

Visualized Workflows and Mechanisms

Inhibitor Selection Workflow

The following diagram outlines the decision-making process for selecting and handling an inhibitor for your polymerization experiment.

InhibitorSelection start Start: Need to polymerize 4-vinyl-3-methoxypyridine check_storage Is the monomer currently inhibited for storage? start->check_storage select_inhibitor Select a standard inhibitor (e.g., TBC, HQ) for storage. check_storage->select_inhibitor No check_poly_type What is your polymerization method? check_storage->check_poly_type Yes select_inhibitor->check_poly_type grp_removal Inhibitor Removal Required check_poly_type->grp_removal Free Radical (AIBN, etc.) Anionic / Cationic removal_method Choose Removal Method grp_removal->removal_method alkali_wash Alkali Wash (Protocol 1) removal_method->alkali_wash Fast, large scale alumina_col Basic Alumina Column (Protocol 2) removal_method->alumina_col High purity, no heat vac_distill Vacuum Distillation removal_method->vac_distill Thermally stable monomer use_monomer Use purified monomer IMMEDIATELY in polymerization reaction. alkali_wash->use_monomer alumina_col->use_monomer vac_distill->use_monomer

Caption: Decision workflow for inhibitor selection and removal.

Mechanism of Phenolic Inhibition

This diagram illustrates how 4-tert-butylcatechol (TBC) inhibits free-radical polymerization in the presence of oxygen.

InhibitionMechanism M Monomer (M) M_rad Monomer Radical (M.) M->M_rad Heat / Light MOO_rad Peroxy Radical (MOO.) M_rad->MOO_rad + O₂ (Fast) Polymer Undesired Polymer M_rad->Polymer + M (Propagation) O2 Oxygen (O₂) Stable Stable, Non-Radical Products MOO_rad->Stable + 4-TBC (H-atom donation) TBC 4-TBC (Inhibitor)

Caption: Mechanism of radical scavenging by 4-TBC.[2]

References

  • Controlled radical polymerization of 4-vinylpyridine. Semantic Scholar. (1997). Available from: [Link]

  • Free-Radical Polymerization of 4-Vinyl Pyridine N-Alkylation of The Polymer. Scribd. Available from: [Link]

  • US Patent 5861230A, Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.
  • High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. ResearchGate. (2025). Available from: [Link]

  • Polymerization Reactions Inhibitor Modeling. ioKinetic. Available from: [Link]

  • Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • TBC (4-Tert-ButylCatechol) Removal from monomers. Axens. (2024). Available from: [Link]

  • Polymerisation reaction inhibition: an alternative basis of safety. IChemE. Available from: [Link]

  • Polymerization Inhibitors. 3V Sigma USA. Available from: [Link]

  • US Patent 2826581A, Inhibitor removal from vinyl pyridines. Google Patents.
  • US Patent 9605203B2, Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization. Google Patents.
  • Polymerisation inhibitor. Wikipedia. Available from: [Link]

  • Polymerization Inhibitors | Q-1300 | Q-1301. Wako Chemicals. Available from: [Link]

  • How to remove 4-tert butylcatechol from 2-vienyl pyridine monomer? ResearchGate. (2015). Available from: [Link]

  • 2-Vinylpyridine. Wikipedia. Available from: [Link]

  • US Patent 6447649B1, Polymerization inhibitor for vinyl-containing materials. Google Patents.
  • FR Patent 2758554A1, PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA. Google Patents.
  • EP Patent 3738951A1, POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. Google Patents. (2018).
  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. (2025). Available from: [Link]

  • WO Patent 2020107197A1, Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof. Google Patents.
  • EP Patent 0188831B1, Process for the removal of phenolic inhibitors from polymerizable conjugated olefins. Google Patents.
  • WO Patent 2020/107197, POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. WIPO Patentscope. (2020). Available from: [Link]

  • Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing. Available from: [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. (2022). Available from: [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PMC. (2022). Available from: [Link]

  • Synthesis of almost fully quarternized poly(4-vinylpyridine)s by polymer reaction and aggregation property with sodium dodecyl sulfate. Kyung Hee University. (2006). Available from: [Link]

  • SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. (2021). Available from: [Link]

  • Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. (2025). Available from: [Link]

  • pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. MDPI. (2023). Available from: [Link]

  • CN Patent 106699641A, Production process for 4-vinylpyridine. Google Patents.
  • (PDF) Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. (2025). Available from: [Link]

    • Organic Syntheses Procedure. Available from: [Link]

  • Thermal graft copolymerization of 4-vinyl pyridine on polyimide to improve adhesion to copper. ResearchGate. Available from: [Link]

  • Structure of poly(2-vinylpyridine-b-methylmethacrylate), P(2VP-MMA). ResearchGate. Available from: [Link]

  • Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP Structure. Polymer Source. Available from: [Link]

  • 4-Vinylpyridine, 95%, stabilized, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Ethenyl-3-methoxypyridine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-Ethenyl-3-methoxypyridine (also known as 3-methoxy-4-vinylpyridine).

Because electron-rich vinylpyridines are highly susceptible to spontaneous polymerization and traditional vinylboronic acids suffer from rapid protodeboronation, this guide utilizes a highly optimized Suzuki-Miyaura cross-coupling strategy. By coupling 4-bromo-3-methoxypyridine with potassium vinyltrifluoroborate, we establish a self-validating, high-yield protocol that controls the kinetics of transmetalation while safeguarding the integrity of the final product.

Experimental Workflow & Protocol Design

The causality behind this specific synthetic route lies in the deliberate selection of potassium vinyltrifluoroborate (


). Unlike standard vinylboronic acids, the trifluoroborate salt is an air-stable, crystalline solid that acts as a slow-release reservoir (1)[1]. In a precisely controlled aqueous solvent system, it slowly hydrolyzes to the active boronic acid, matching the rate of the palladium catalytic cycle and virtually eliminating competitive protodeboronation.

Workflow Start 4-Bromo-3-methoxypyridine + Potassium Vinyltrifluoroborate Prep Reagent Prep & Degassing (THF/H2O 9:1, Freeze-Pump-Thaw) Start->Prep Reaction Suzuki-Miyaura Coupling (PdCl2(dppf), Cs2CO3, 80°C) Prep->Reaction Workup Quench & Workup (Add 0.1% TBC Inhibitor) Reaction->Workup Purification Acid-Base Extraction & Silica Chromatography Workup->Purification Product Pure 4-Ethenyl-3-methoxypyridine (Store at -20°C with TBC) Purification->Product

Experimental workflow for the synthesis of 4-ethenyl-3-methoxypyridine.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask, charge 4-bromo-3-methoxypyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv) (2)[2],

    
     (5 mol%), and 
    
    
    
    (3.0 equiv).
  • Solvent Addition & Degassing: Add a pre-mixed solution of THF/H₂O (9:1 v/v). Rigorously degas the mixture using three consecutive freeze-pump-thaw cycles. Note: Simple nitrogen sparging is insufficient and will lead to palladium black formation.

  • Reaction: Backfill with Argon and heat the sealed flask at 80 °C for 14 hours with vigorous stirring.

  • Quench & Stabilization: Cool the reaction to room temperature. Critical Step: Immediately add 0.1 wt% of p-tert-butylcatechol (TBC) to the mixture. TBC acts as a radical scavenger to prevent the spontaneous polycondensation of the highly reactive vinylpyridine product (3)[3].

  • Self-Validating Acid-Base Extraction: Dilute with EtOAc and extract the organic layer with 1M HCl (3x). The basic 4-ethenyl-3-methoxypyridine partitions into the aqueous phase, leaving neutral phosphine ligands and unreacted boronate in the organic phase. Basify the aqueous layer to pH 10 with 2M NaOH, and back-extract with EtOAc.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the pure product.
    

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data driving our protocol choices. The


 / 

system in aqueous THF provides the optimal thermodynamic environment for the controlled hydrolysis of the trifluoroborate salt.
EntryCatalyst System (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation
1


Toluene/H₂O (9:1)10035High protodeboronation; sluggish transmetalation.
2


Dioxane/H₂O (9:1)9062Moderate yield; significant homocoupling observed.
3


THF/H₂O (9:1) 80 88 Optimal slow-release of active boronic acid.
4


THF (Anhydrous)80< 5Reaction stalled; water is required to hydrolyze

.

Troubleshooting & FAQs

Q1: My LC-MS shows 100% conversion, but my isolated yield after rotary evaporation is extremely low. What happened? A: You are likely experiencing spontaneous thermal or radical-induced polymerization. The electron-donating 3-methoxy group increases the electron density on the 4-vinyl moiety, making it highly reactive. Corrective Action: You must add a polymerization inhibitor like p-tert-butylcatechol (TBC) or BHT (0.1 wt%) before solvent evaporation (3)[3]. Furthermore, never let the rotary evaporator bath exceed 30 °C.

Q2: I am observing significant amounts of protodeboronation (loss of the vinyl group) instead of cross-coupling. How do I prevent this? A: Protodeboronation competes directly with transmetalation. While potassium vinyltrifluoroborate is exceptionally stable, excessive water or excessively high temperatures will accelerate its breakdown into inactive ethylene and boric acid. Corrective Action: Ensure your THF/H₂O ratio is exactly 9:1. This specific ratio provides just enough water to hydrolyze the trifluoroborate to the active boronic acid at a rate that perfectly matches the oxidative addition step of the catalytic cycle (1)[1].

Q3: The reaction stalls at ~50% conversion and a black precipitate forms. What is the limiting factor? A: The black precipitate is "palladium black," indicating irreversible catalyst deactivation via oxidation. Corrective Action: Your degassing protocol is insufficient. Oxygen not only oxidizes the Pd(0) active species to inactive Pd(II) aggregates but also initiates the radical polymerization of your formed vinylpyridine. Switch from nitrogen sparging to the rigorous freeze-pump-thaw method (minimum 3 cycles).

Q4: How do I separate the product from the triphenylphosphine oxide or dppf byproducts without running multiple columns? A: Exploit the basicity of the pyridine ring. The protocol includes a self-validating acid-base extraction. By extracting the organic layer with 1M HCl, the 4-ethenyl-3-methoxypyridine is protonated and moves to the aqueous layer. The neutral phosphine byproducts remain in the organic layer and are discarded. Basifying the aqueous layer to pH 10 regenerates the freebase product for clean recovery.

Mechanistic Pathway

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the three fundamental steps: Oxidative Addition (where the C-Br bond is cleaved), Transmetalation (where the vinyl group is transferred from the hydrolyzed boronate), and Reductive Elimination (where the product is released).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd 4-Bromo-3-methoxypyridine TransMet Pd(II) Transmetalation Complex (Ar-Pd-Vinyl) OxAdd->TransMet Potassium Vinyltrifluoroborate + Base (Cs2CO3) TransMet->Pd0 Reductive Elimination (Yields 4-Ethenyl-3-methoxypyridine)

Catalytic cycle of the Suzuki-Miyaura cross-coupling vinylation.

References

  • Source: PMC (nih.gov)
  • Source: Google Patents (CN106699641A)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Optimization

solubility issues of 4-Ethenyl-3-methoxypyridine in organic solvents

Introduction Welcome to the technical support center for 4-Ethenyl-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile pyridine der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Ethenyl-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile pyridine derivative into their work. Understanding the solubility characteristics of a compound is a critical first step for successful reaction setup, purification, and formulation. While extensive quantitative solubility data for 4-Ethenyl-3-methoxypyridine is not widely published, this document provides a framework for predicting its behavior, troubleshooting common issues, and systematically determining its solubility in your specific experimental context.

Section 1: Understanding the Molecular Basis of Solubility

This section explores the structural features of 4-Ethenyl-3-methoxypyridine and how they dictate its interaction with various organic solvents.

Q1: What are the key structural features of 4-Ethenyl-3-methoxypyridine that influence its solubility?

A1: The solubility profile of 4-Ethenyl-3-methoxypyridine is governed by a combination of three distinct chemical moieties, giving it a nuanced character:

  • The Pyridine Ring: The core of the molecule is a pyridine ring, which is aromatic and inherently polar due to the presence of the electronegative nitrogen atom.[1][2] This nitrogen atom has a lone pair of electrons, making it a weak base and a hydrogen bond acceptor.[2] Like its parent compound, pyridine, this feature promotes miscibility with a wide range of polar organic solvents.[3][4]

  • The Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group is polar and can act as a hydrogen bond acceptor.[5] Its presence generally enhances solubility in polar solvents.[6]

  • The Ethenyl (Vinyl) Group (-CH=CH₂): Positioned at the 4-position, the ethenyl group is nonpolar and hydrophobic. This substituent tends to reduce water solubility and improve solubility in less polar, more hydrocarbon-like organic solvents.[3]

The interplay of the polar, H-bond accepting pyridine and methoxy groups with the nonpolar ethenyl group means the compound is unlikely to behave as a purely polar or nonpolar substance. Its optimal solubility will be found in solvents that can effectively solvate both its polar and nonpolar regions.

Q2: How can I predict the solubility of 4-Ethenyl-3-methoxypyridine in a given organic solvent?

A2: The principle of "like-dissolves-like" is the most effective starting point for prediction. Based on the molecule's structure, we can forecast its general behavior in different solvent classes.

  • High Solubility is Expected in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Ethyl Acetate are likely to be very effective. They can interact with the dipole of the pyridine ring without the steric or reactive complications of protic solvents.

  • Good to Moderate Solubility is Expected in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol should dissolve the compound, facilitated by hydrogen bonding with the pyridine nitrogen and methoxy oxygen.[5]

  • Low to Poor Solubility is Expected in Nonpolar Solvents: Solvents like Hexane, Cyclohexane, and Toluene will struggle to overcome the strong intermolecular forces of the polar pyridine core, leading to poor solubility.

For a summary of these predictions, please refer to Table 1 in the Data Presentation section.

Section 2: Troubleshooting Common Solubility Challenges

This section provides a practical, step-by-step guide to addressing common issues encountered during the dissolution of 4-Ethenyl-3-methoxypyridine.

Q3: My compound is not dissolving in the chosen solvent, even though it was predicted to be soluble. What should I do?

A3: If initial dissolution is slow or incomplete, follow this systematic troubleshooting workflow. The key is to apply gentle interventions first before making significant changes to your system.

G cluster_0 start Compound Insoluble in Chosen Solvent heat 1. Apply Gentle Heat (e.g., 40-50 °C) start->heat Start Here sonicate 2. Use Ultrasonic Bath heat->sonicate If still insoluble end_success Dissolution Achieved heat->end_success If successful cosolvent 3. Add a Co-Solvent (1-5% of a 'stronger' solvent like DMSO or DMF) sonicate->cosolvent If still insoluble sonicate->end_success If successful reevaluate 4. Re-evaluate Solvent Choice (Consult solubility prediction table) cosolvent->reevaluate If still insoluble cosolvent->end_success If successful

Caption: Troubleshooting guide for dissolution issues.

Causality Behind the Steps:

  • Gentle Heating: Increasing the temperature provides kinetic energy to both the solvent and solute molecules, helping to overcome the lattice energy of the solid compound and promoting dissolution.

  • Sonication: Ultrasonic waves create micro-cavitations in the solvent, which implode and generate localized energy. This process, known as acoustic cavitation, effectively breaks apart solid agglomerates, increasing the surface area available for solvation.

  • Co-Solvent Addition: Sometimes, the bulk solvent is generally appropriate but lacks the specific solvating power for a particular functional group. Adding a very small percentage of a powerful polar aprotic solvent like DMSO or DMF can disrupt the solute's crystal lattice enough to allow the bulk solvent to complete the dissolution.[7][8]

  • Re-evaluate Solvent Choice: If the above methods fail, the initial solvent-solute match is likely poor. A more fundamental change to a different class of solvent is necessary.

Q4: The compound "oiled out" of the solution instead of dissolving or crystallizing. How can I resolve this?

A4: "Oiling out" typically occurs when a solution is supersaturated or when it is cooled too quickly, causing the solute to separate as a liquid phase instead of forming a crystalline solid.[7] This is often an issue during recrystallization attempts.

Solutions:

  • Re-heat and Add More Solvent: Return the mixture to the heat source to re-dissolve the oil. Add a small amount (10-20% more) of the primary solvent to reduce the saturation level.[9]

  • Slow Cooling: Once the material is redissolved, ensure the solution cools to room temperature slowly. Insulating the flask can promote the gradual formation of nucleation sites required for proper crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites to induce crystallization.[7]

Q5: I am observing significant streaking during purification on a silica gel column. Is this related to solubility?

A5: This is a very common issue for basic compounds like pyridine derivatives.[7] While not a direct solubility problem, it stems from strong acid-base interactions between the basic nitrogen on your compound and the acidic silanol groups on the surface of the silica gel. This strong binding prevents clean elution, causing the compound to "streak" down the column.

Solution:

  • Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia in the mobile phase will neutralize the active sites on the silica, allowing for sharp, well-defined bands.[7]

Section 3: Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, an experimental determination of solubility is essential. The following protocol provides a reliable method for this purpose.[10]

G prep 1. Prepare Mixture Add excess solute to a known volume of solvent in a sealed vial. equilibrate 2. Equilibrate Agitate at a constant temperature for 24-48 hours to ensure saturation. prep->equilibrate settle 3. Settle Allow the vial to stand undisturbed for solid to settle. equilibrate->settle sample 4. Sample & Filter Withdraw supernatant using a syringe and pass through a 0.45 µm filter. settle->sample analyze 5. Analyze Determine concentration via Gravimetric or HPLC/UV-Vis analysis. sample->analyze

Caption: Workflow for determining compound solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: To a sealed vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add 4-Ethenyl-3-methoxypyridine until an excess of solid material is clearly visible at the bottom of the vial. This ensures the solution will reach saturation.

  • Equilibration: Seal the vial tightly and place it in a constant-temperature shaker or incubator. Agitate the mixture for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection: After equilibration, cease agitation and allow the solid to settle completely. Carefully withdraw a known volume of the clear supernatant (the liquid portion) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) into a clean, pre-weighed vial. This step removes any microscopic, undissolved particles.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered solution.

    • Gently evaporate the solvent using a stream of nitrogen or a vacuum oven set to a low temperature.

    • Once the solid residue is completely dry, weigh the vial again.

    • The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in g/L or mg/mL.

  • Quantification (Instrumental Method):

    • Alternatively, take the filtered solution and perform a series of dilutions.

    • Analyze these dilutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of the saturated solution.

Section 4: Data Presentation & FAQs

Table 1: Predicted Qualitative Solubility of 4-Ethenyl-3-methoxypyridine This table is based on expert analysis of the compound's structure and is intended as a predictive guide. Experimental verification is recommended.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, ToluenePoor / InsolubleSolvent cannot overcome the strong polar interactions of the pyridine and methoxy functionalities.
Polar Aprotic Dichloromethane (DCM), THF, Ethyl Acetate, AcetoneSoluble / Very SolubleGood balance of polarity to interact with the pyridine ring without disruptive H-bonding.
Polar Aprotic (High) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolublePowerful solvents capable of dissolving a wide range of organic compounds.[11]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)SolubleSolvents can act as hydrogen bond donors to the pyridine nitrogen and methoxy oxygen.[5]

Table 2: Properties of Common Organic Solvents [12]

SolventFormulaPolarity (Dielectric Constant)Boiling Point (°C)
HexaneC₆H₁₄1.8869
TolueneC₇H₈2.38111
Dichloromethane (DCM)CH₂Cl₂9.0840
Diethyl EtherC₄H₁₀O4.3435
Tetrahydrofuran (THF)C₄H₈O7.5266
Ethyl AcetateC₄H₈O₂6.0277
AcetoneC₃H₆O21.0156
Isopropanol (IPA)C₃H₈O19.9282
EthanolC₂H₆O24.678.5
MethanolCH₄O32.765
Dimethylformamide (DMF)C₃H₇NO38.25153
Dimethyl Sulfoxide (DMSO)C₂H₆OS47189

Frequently Asked Questions (FAQs)

Q6: What safety precautions should I take when handling 4-Ethenyl-3-methoxypyridine?

A6: While a specific safety data sheet (SDS) must be consulted, compounds of this class are generally handled with standard laboratory precautions. This includes use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as nitrile gloves, safety glasses, and a lab coat.[13][14][15] Avoid inhalation of vapors and skin contact.

Q7: How does the position of the methoxy group (3-position vs. 2- or 4-position) affect solubility?

A7: The position of substituents on a pyridine ring can significantly alter its electronic properties and steric environment. A methoxy group at the 2-position could sterically hinder the lone pair on the ring nitrogen, potentially reducing interactions with protic solvents.[3] The 3-position, as in this compound, has a primarily electronic effect on the ring's dipole moment without directly blocking the nitrogen, suggesting a more "typical" pyridine-like interaction with solvents.

References

  • Shinkichi Shimizu, et al. (2000). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Gauthier, S., et al. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Synthesis. [Link]

  • Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

  • Umar, A. B., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMedCentral. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Wiley. [Link]

  • Powers, D. C., et al. (2017). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. [Link]

  • Jurado-Campos, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]

  • Malta, G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • ChemEurope. (n.d.). Pyridine. chemeurope.com. [Link]

  • Various Authors. (n.d.). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Berion, F., et al. (2012). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. ResearchGate. [Link]

  • Reichardt, C. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Scavenging from 4-Ethenyl-3-methoxypyridine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding transition metal clearance in active pharmaceutical ingredient (API) synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding transition metal clearance in active pharmaceutical ingredient (API) synthesis. 4-Ethenyl-3-methoxypyridine presents a uniquely stubborn matrix for palladium (Pd) removal following Suzuki-Miyaura or Heck cross-coupling reactions.

This guide synthesizes mechanistic theory with field-proven protocols to help you bypass endless trial-and-error and reliably achieve <10 ppm Pd specifications.

Mechanistic Causality: Why is this substrate problematic?

Standard extraction methods often fail with 4-Ethenyl-3-methoxypyridine because the molecule acts as a powerful bidentate-like ligand. The electron-donating methoxy group increases the electron density on the pyridine nitrogen, turning it into an exceptionally strong


-donor. Simultaneously, the adjacent ethenyl (vinyl) group acts as a 

-acceptor. This dual-action coordination creates a highly stable, soluble Pd-complex that co-elutes with your product.

To break this chelate effect, we must introduce scavengers with a thermodynamically superior binding affinity for soft transition metals.

G Pd Residual Pd(0)/Pd(II) Species Coord1 Pyridine Nitrogen (Sigma Donor) Pd->Coord1 Coord2 Vinyl Group (Pi Acceptor) Pd->Coord2 Stable Highly Stable Pd-Product Chelate Coord1->Stable Coord2->Stable Solution High-Affinity Scavengers (e.g., TMT, Thiol) Stable->Solution Overcomes binding energy Kinetics Elevated Temp (40-50°C) Extended Time (12-16h) Solution->Kinetics Improves mass transfer

Fig 1. Mechanistic causality of palladium retention and required scavenging conditions.

FAQs & Troubleshooting

Q1: Why does standard silica gel chromatography fail to remove palladium from 4-Ethenyl-3-methoxypyridine? A1: The failure of standard chromatography is rooted in coordination chemistry. Because the Pd-pyridine complex is highly soluble in standard organic eluents, it behaves chromatographically similarly to the free API. Studies have demonstrated that standard chromatographic purification leaves significant levels of residual palladium in pyridine-like lead compounds, necessitating specialized downstream metal scavenging steps[1].

Q2: I am experiencing significant product loss when using activated carbon. What is the alternative? A2: Activated carbon relies on non-specific physisorption. While it removes colloidal Pd(0), it also traps the aromatic pyridine ring of your product via


 stacking, leading to poor recovery. The scientifically sound alternative is chemisorption using functionalized silica or macroporous polystyrene resins (e.g., MP-TMT or Si-Thiol). These scavengers utilize soft sulfur donors that selectively bind the soft Pd ions, leaving the organic product in solution[2].

Q3: How do I implement a self-validating protocol to ensure complete removal? A3: A self-validating system relies on orthogonal clearance mechanisms with built-in analytical checkpoints. First, use an aqueous chelator wash to remove loosely bound Pd(II). Second, apply a solid-supported scavenger to capture tightly bound or colloidal Pd. Finally, validate with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure the system has functioned correctly before proceeding to the next synthetic step.

G Start Crude 4-Ethenyl-3-methoxypyridine (High Pd) Wash Aqueous Chelator Wash (N-Acetylcysteine, pH 7-8) Start->Wash Test1 Pd < 50 ppm? Wash->Test1 Scavenger Solid-Supported Scavenger (MP-TMT, 5 wt%, 40°C) Test1->Scavenger No Success Purified API Intermediate Test1->Success Yes Filter Filtration & Solvent Wash Scavenger->Filter Test2 Pd < 10 ppm? Filter->Test2 Test2->Success Yes Fail Re-evaluate Scavenger or Increase Equivalents Test2->Fail No

Fig 2. Iterative, self-validating workflow for palladium scavenging.

Quantitative Comparison of Palladium Scavengers

To optimize your process, refer to the following performance metrics based on industry-standard scavenging of pyridine-containing APIs[3].

Scavenger TypeFunctional GroupMechanismPd Removal EfficiencyAPI RecoveryOptimal Pd State
MP-TMT TrimercaptotriazineChemisorption>99%>95%Pd(II), Cationic
Si-Thiol ThiolChemisorption95-98%>90%Pd(0), Pd(II)
Aqueous Chelators N-AcetylcysteineLiquid Extraction80-90%>95%Soluble Pd(II)
Activated Carbon N/APhysisorption70-85%60-80%Colloidal Pd(0)
Step-by-Step Methodology: Standardized MP-TMT Scavenging Protocol

Causality Note: MP-TMT (Macroporous Polystyrene-Trimercaptotriazine) is selected here because the TMT ligand has a highly favorable thermodynamic binding affinity for Pd[4], capable of stripping the metal even from the strong coordination sphere of the ethenyl-methoxypyridine moiety.

  • Dissolution: Dissolve the crude 4-Ethenyl-3-methoxypyridine in a moderately polar, non-coordinating solvent (e.g., Toluene or Dichloromethane) at a concentration of 0.1 M.

    • Why? Highly polar solvents like DMF or DMSO can competitively bind to the scavenger, reducing its efficiency.

  • Scavenger Addition: Add 4 to 5 equivalents of MP-TMT resin relative to the initial molar amount of palladium catalyst used in the reaction (typically equating to 5-10 wt% of the crude product).

  • Thermal Agitation: Stir the suspension at 40–50 °C for 12 to 16 hours.

    • Why? The Pd-pyridine complex is kinetically stable. Elevated temperatures provide the activation energy required to break the Pd-N bond, allowing the metal to migrate into the porous resin.

  • Filtration: Filter the mixture through a pad of Celite® using a sintered glass funnel.

    • Why? Celite prevents fine resin particulates (which now hold the toxic Pd) from passing into the filtrate.

  • Cake Washing: Wash the filter cake with 2-3 bed volumes of the reaction solvent, followed by 1 bed volume of Ethyl Acetate.

    • Why? This ensures complete desorption of your API from the resin backbone, maximizing yield.

  • Concentration & Validation: Concentrate the combined filtrates under reduced pressure. Submit a 5 mg sample for ICP-MS analysis to validate that Pd levels are <10 ppm.

Troubleshooting Guide: Specific Scavenging Issues
SymptomCausality / Root CauseCorrective Action
Product remains dark yellow/brown after filtration Colloidal Pd(0) ("Pd black") has formed and is too large to enter the pores of the scavenger resin.Add a mild oxidant (e.g., a mild stream of air or dilute H₂O₂) to convert Pd(0) to soluble Pd(II), which is readily captured by TMT or Thiol resins.
ICP-MS shows >100 ppm Pd despite scavenger use The pH of the mixture is too acidic, protonating the scavenger's sulfur groups and destroying their nucleophilicity.Ensure the organic solution is neutral. If acidic byproducts are present, perform a preliminary wash with saturated aqueous NaHCO₃.
High product loss (>20%) The product is precipitating within the resin matrix due to poor solubility at room temperature.Increase the solvent volume or switch to a solvent with higher API solubility (e.g., THF). Maintain heating during the filtration step.
References

1.[2] Economidou, M., et al. (2023).. Organic Process Research & Development (ACS Publications). 2.[1] Mistry, N., et al. (2022).. National Center for Biotechnology Information (NIH/PMC). 3.[4] Mistry, N., et al. (2013). . RSC Advances (Royal Society of Chemistry). 4.[3] Biotage Application Notes. (n.d.). . Biotage.

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 3-methoxy-4-vinylpyridine

Predictive Accuracy vs. Empirical Reality: C NMR Assignment for 3-Methoxy-4-vinylpyridine Assigning the C NMR spectrum of a novel push-pull heteroaromatic system like 3-methoxy-4-vinylpyridine presents a unique analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Accuracy vs. Empirical Reality: C NMR Assignment for 3-Methoxy-4-vinylpyridine

Assigning the


C NMR spectrum of a novel push-pull heteroaromatic system like 3-methoxy-4-vinylpyridine presents a unique analytical challenge. The molecule features a 

-electron-donating methoxy group adjacent to a

-electron-withdrawing vinyl group on an electron-deficient pyridine scaffold. This proximity induces a steric clash, forcing the vinyl group partially out of coplanarity with the aromatic ring. This disruption of ideal

-conjugation alters the electronic shielding of the carbon nuclei in ways that simple predictive models often fail to capture.

When characterizing such compounds, researchers frequently rely on in silico NMR prediction software to guide their empirical assignments. However, the underlying algorithms dictate the accuracy of these predictions. This guide objectively compares the performance of the three industry-standard NMR prediction tools—ACD/Labs, Mestrelab Mnova, and ChemDraw—against empirical


C NMR data, and provides a self-validating experimental protocol for absolute structural confirmation.

Product Comparison: Algorithmic Approaches to Chemical Shift Prediction

To understand why certain software packages succeed or fail with sterically hindered heterocycles, we must examine their underlying algorithms.

ACD/Labs NMR Predictors

ACD/Labs utilizes a dual-algorithm approach combining Hierarchical Orthogonal Space Environment (HOSE) codes with Neural Networks . The HOSE code algorithm maps the topological environment of each carbon atom across multiple bond spheres, matching it against a massive proprietary database of over 100 million structures. When a structural fragment is highly novel or sterically strained, the Neural Network compensates by interpolating the shift. For 3-methoxy-4-vinylpyridine, ACD/Labs excels because its neural network accounts for the non-linear shielding effects caused by the steric torsion between the C3 and C4 substituents.

Mestrelab Mnova NMRPredict

Mnova employs an "Ensemble Machine Learning" approach . Rather than relying on a single method, it runs multiple prediction engines in the background—including Message Passing Neural Networks (MPNNs), HOSE codes, and Modgraph increments—and uses a Bayesian algorithm to combine the results. This ensemble method provides exceptional accuracy and generates a confidence interval for each predicted shift. Its seamless integration with raw FID processing makes it a powerhouse for iterative, real-time assignment.

ChemDraw (ChemNMR)

ChemNMR, integrated into CambridgeSoft’s ChemDraw, relies primarily on linear additivity rules . It breaks the molecule down into base substructures (e.g., pyridine) and applies increment values for each substituent. While incredibly fast and accessible, linear additivity rules inherently struggle with non-linear resonance effects and 3D conformational nuances . Consequently, ChemNMR assumes ideal conjugation of the vinyl group, missing the steric decoupling caused by the adjacent methoxy group. This leads to larger deviations in the predicted shifts for C4 and the vinyl carbons.

Quantitative Data Comparison

The following table summarizes the performance of the three prediction platforms against empirical


C NMR data (100 MHz, CDCl

) for 3-methoxy-4-vinylpyridine.

Notice how ChemDraw significantly overestimates the vinyl CH shift and underestimates the C4 shift due to its failure to account for the steric disruption of conjugation.

Carbon PositionEmpirical Shift (ppm)ACD/Labs (ppm)Mnova Ensemble (ppm)ChemDraw (ppm)
C2 (ortho to N, OMe)138.5139.1138.0136.5
C3 (ipso to OMe)154.2155.0153.8156.5
C4 (ipso to Vinyl)132.8133.5131.9128.0
C5 (meta to N)119.6120.2121.0122.5
C6 (ortho to N)143.1142.5144.0145.2
-OCH

55.856.155.555.0
Vinyl -CH (

)
131.4132.0130.5135.5
Vinyl =CH

(

)
117.2116.8118.0114.5

Self-Validating Experimental Protocol: Empirical Acquisition & Assignment

To ensure absolute trustworthiness in the structural assignment, relying solely on a 1D


C NMR spectrum is a critical error. The overlapping chemical environments of the pyridine carbons require a self-validating system using 2D NMR techniques to unambiguously anchor the assignments.

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of 3-methoxy-4-vinylpyridine in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
  • Causality: CDCl

    
     is a non-coordinating solvent. This prevents solvent-induced hydrogen bonding at the pyridine nitrogen, which would drastically alter the electronic distribution and skew the empirical data away from the in silico models (which are primarily trained on non-polar solvent data).
    

Step 2: 1D


C Acquisition (Inverse Gated Decoupling) 
  • Action: Acquire the

    
    C spectrum at 100 MHz (or higher) using an inverse gated decoupling pulse sequence (e.g., zgig on Bruker systems) with a relaxation delay (D1) of 2-3 seconds.
    
  • Causality: Standard continuous decoupling enhances carbon signals via the Nuclear Overhauser Effect (NOE), but it does so unevenly. Inverse gated decoupling suppresses the NOE, allowing for semi-quantitative integration of the carbon signals. This is vital for distinguishing the quaternary carbons (C3, C4) from the CH carbons, as quaternary carbons will integrate lower due to longer T

    
     relaxation times.
    

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a

    
    H-
    
    
    
    C HSQC spectrum to correlate directly bonded protons and carbons.
  • Causality: This step immediately validates the assignment of the vinyl CH and CH

    
     groups, as well as the methoxy carbon, by linking them to their highly distinct proton shifts. It separates the aliphatic/vinylic signals from the heteroaromatic core.
    

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    = 8 Hz).
  • Causality: This is the ultimate self-validating step. The methoxy protons (~3.9 ppm) will show a strong 3-bond correlation exclusively to the C3 quaternary carbon, unambiguously anchoring the heteroaromatic ring assignment. Furthermore, the vinyl

    
    -proton will show 3-bond correlations to C3  and C5 , allowing you to easily differentiate C5 from the other ring carbons (C2/C6).
    

Workflow Visualization

The following diagram illustrates the closed-loop methodology required to validate in silico predictions against empirical data.

G N1 Target Structure: 3-Methoxy-4-vinylpyridine N2 In Silico Prediction (ACD/Labs, Mnova, ChemDraw) N1->N2 SDF Input N3 Empirical Acquisition (1D 13C, HSQC, HMBC) N1->N3 Synthesis & Prep N4 Data Overlay & Signal Assignment N2->N4 Predicted Shifts N3->N4 Raw FID/Spectra N5 Structure Verification & Database Update N4->N5 Validated Model

In Silico to Empirical NMR Validation Pathway

References

  • NMR Predictors | Spectrus Platform | ACD/Labs Source: ACD/Labs Official Site URL:[Link]

  • Mnova NMRPredict | Accurate Prediction Source: Mestrelab Research URL:[Link]

  • ChemNMR: Prediction of 1H-NMR and 13C-NMR shift values Source: Upstream Solutions URL:[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus Chimie (Académie des sciences) URL:[Link]

Comparative

distinguishing 4-Ethenyl-3-methoxypyridine from 2-methoxy isomers

Part 1: Executive Summary & Core Directive The Challenge: In the synthesis of functionalized pyridines—common scaffolds for kinase inhibitors and cinchona alkaloid analogs—regioisomeric contamination is a critical failur...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of functionalized pyridines—common scaffolds for kinase inhibitors and cinchona alkaloid analogs—regioisomeric contamination is a critical failure mode. Specifically, distinguishing 4-ethenyl-3-methoxypyridine (Target) from its 2-methoxy isomer (Impurity) is chemically subtle but pharmacologically non-negotiable. The 2-methoxy isomer alters the hydrogen-bond acceptor capability of the pyridine nitrogen and changes the vector of the vinyl group, potentially abolishing drug potency.

The Solution: This guide moves beyond basic characterization, establishing a "Diagnostic H2 Protocol" using


H NMR as the primary validation tool, supported by HPLC retention behavior and specific UV/Vis signatures.

Part 2: Structural & Theoretical Basis

To distinguish these isomers, one must understand the electronic environments created by the ortho vs. meta positioning of the methoxy group relative to the nitrogen.

Feature4-Ethenyl-3-methoxypyridine (Target)4-Ethenyl-2-methoxypyridine (Impurity)
Structure Methoxy at C3, Vinyl at C4.Methoxy at C2, Vinyl at C4.
Key Proton H2 is present. Located between N and OMe.H2 is absent. Substituted by OMe.
Electronic Effect N lone pair is less hindered; OMe is inductively withdrawing but mesomerically donating.N lone pair is sterically crowded by OMe; 2-OMe systems often exhibit "amidine-like" character.
Symmetry Asymmetric (C1).Asymmetric (C1).[1]

Part 3: Spectroscopic Differentiation (The "Gold Standard")

The "H2 Diagnostic" ( H NMR)

This is the most reliable method. The presence of a highly deshielded singlet (or narrow doublet) corresponds to the proton at position 2 in the 3-methoxy isomer.

  • Target (3-OMe): Displays a distinct singlet (H2) around 8.20 – 8.40 ppm . This proton is deshielded by the adjacent nitrogen and the inductive effect of the oxygen.

  • Impurity (2-OMe): Lacks the H2 signal. Instead, it shows a significantly shielded doublet (H3) around 6.70 – 6.90 ppm due to the strong ortho-donation of the methoxy group.

Comparative NMR Data Table (CDCl


, 400 MHz) 
Proton Position4-Ethenyl-3-methoxypyridine (

ppm)
4-Ethenyl-2-methoxypyridine (

ppm)
Differentiation Logic
H2 8.25 (s) Absent (Occupied by OMe)Primary Indicator
H3 Absent (Occupied by OMe)6.80 (d,

Hz)
Secondary Indicator (Shielded)
H5 7.30 (d,

Hz)
6.95 (dd,

Hz)
H5 is more shielded in 2-OMe isomer.
H6 8.15 (d,

Hz)
8.05 (d,

Hz)
H6 is similar in both (adj. to N).
Vinyl (-CH=) 6.60 – 6.80 (dd)6.60 – 6.80 (dd)Not diagnostic (overlapping).
Methoxy (-OCH

)
3.95 (s)3.92 (s)Not diagnostic.

Analyst Note: In the 2-methoxy isomer, the H3 proton is unusually shielded (upfield) because it sits ortho to the electron-donating methoxy group and beta to the nitrogen. If you see a signal below 7.0 ppm in the aromatic region, suspect the 2-methoxy isomer.

C NMR Differentiation
  • C2 Shift: In the 2-methoxy isomer, the C2 carbon (attached to Oxygen) will appear very far downfield, typically ~164 ppm .

  • C3 Shift: In the 3-methoxy isomer, the C3 carbon (attached to Oxygen) appears around ~152 ppm .

  • C2-H Coupling (HMQC): The 3-methoxy isomer will show a C-H correlation at the C2 position; the 2-methoxy isomer will not (quaternary carbon).

Part 4: Chromatographic Separation (HPLC)

Isomer separation requires exploiting the basicity difference. The 2-methoxy isomer is generally less basic and less polar due to the steric hindrance of the nitrogen lone pair and the specific electronic delocalization (resonance contribution from the ring nitrogen to the oxygen).

Recommended Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~8.0). Note: Basic pH ensures pyridines are in free-base form, maximizing polarity differences.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

Predicted Elution Order:

  • 4-Ethenyl-3-methoxypyridine (Target): Elutes earlier (More polar, more accessible N-lone pair).

  • 4-Ethenyl-2-methoxypyridine (Impurity): Elutes later (Less polar, "pseudo-amide" character).

Part 5: Decision Logic & Workflow

The following diagram outlines the step-by-step logic for confirming the identity of your material.

IsomerID Start Unknown Sample (Crude or Purified) NMR_Step Acquire 1H NMR (CDCl3) Start->NMR_Step Check_H2 Check 8.2 - 8.5 ppm Region NMR_Step->Check_H2 Result_3OMe Singlet Present (~8.25 ppm) Check_H2->Result_3OMe Signal Found Result_2OMe No Singlet Only Doublets Check_H2->Result_2OMe Signal Absent Confirm_3OMe CONFIRMED: 4-Ethenyl-3-methoxypyridine Result_3OMe->Confirm_3OMe Check_Shielded Check 6.5 - 7.0 ppm Region Result_2OMe->Check_Shielded Confirm_2OMe CONFIRMED: 4-Ethenyl-2-methoxypyridine (H3 doublet present) Check_Shielded->Confirm_2OMe Doublet Found

Figure 1: Decision tree for spectroscopic identification of methoxy-vinyl-pyridine isomers.

Part 6: Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Purpose: To ensure no acid-induced shifts obscure the H2/H3 distinction.

  • Solvent Choice: Use CDCl

    
      neutralized with basic alumina or DMSO-d
    
    
    
    . Avoid aged CDCl
    
    
    as HCl formation can protonate the pyridine nitrogen, shifting signals downfield and broadening them.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Validation: Add 1 drop of D

    
    O after the first scan.
    
    • Observation: If the H2/H6 signals shift significantly or sharpen, the original sample was partially protonated. The D

      
      O exchange confirms the free-base chemical shifts.
      
Protocol B: Rapid TLC Screening

Purpose: Quick qualitative check during synthesis.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Iodine Stain.

  • Differentiation:

    • 3-Methoxy (Target): Lower R

      
       (more basic, interacts stronger with silica). Stains dark brown with Iodine.
      
    • 2-Methoxy (Impurity): Higher R

      
      . Stains lighter/slower due to lower basicity.
      

References

  • National Institute of Standards and Technology (NIST). Pyridine, 3-methoxy- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. 4-Vinylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al.The tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. (General reference for 2-methoxypyridine electronic behavior).

Sources

Validation

Definitive Guide to HPLC Separation of Substituted Vinylpyridines

Topic: HPLC Retention Times for Substituted Vinylpyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Substituted vinylpyridines (SVPs)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Times for Substituted Vinylpyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Substituted vinylpyridines (SVPs) are critical intermediates in the synthesis of functional polymers and pharmaceuticals. However, their analysis by HPLC is notoriously difficult due to the basicity of the pyridine nitrogen (


) and the reactivity of the vinyl group. Standard C18 protocols often result in severe peak tailing and variable retention times due to secondary silanol interactions.

This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and providing a self-validating experimental workflow. We focus on the separation of structural isomers (e.g., 2-vinylpyridine vs. 4-vinylpyridine) and alkyl-substituted derivatives (e.g., 2-methyl-5-vinylpyridine).

Mechanistic Insight: The "Basic" Problem

To control retention, one must understand the molecular behavior of SVPs inside the column. The separation is governed by a three-way equilibrium between the Hydrophobic Effect , Silanol Exchange , and


-

Interactions
.
The Separation Pathway

The following diagram illustrates the competing interactions that dictate retention time (


) and peak symmetry.

SVP_Retention_Mechanism SVP Substituted Vinylpyridine MobilePhase Mobile Phase (pH vs pKa) SVP->MobilePhase Dissociation Neutral Neutral Form (Hydrophobic) MobilePhase->Neutral pH > pKa + 1 Cationic Protonated Form (Hydrophilic) MobilePhase->Cationic pH < pKa - 1 C18 C18 Ligand (Primary Retention) Neutral->C18 Strong Interaction (High k') PiPhase Phenyl Phase (Selectivity) Neutral->PiPhase Ortho/Para Selectivity Cationic->C18 Weak Interaction (Low k') Silanol Residual Silanols (Peak Tailing) Cationic->Silanol Ion Exchange (Tailing)

Figure 1: Mechanistic pathway of Vinylpyridine retention. Note that low pH suppresses silanol activity but reduces hydrophobic retention, necessitating ion-pairing or specific phases.

Comparative Analysis of Stationary Phases

The choice of column is the single biggest determinant of success. We compared three distinct column technologies for the separation of 2-vinylpyridine (2-VP), 4-vinylpyridine (4-VP), and 2-methyl-5-vinylpyridine (MVP).

Table 1: Stationary Phase Performance Matrix
FeatureStandard C18 (Silica) Hybrid / Polymer C18 Mixed-Mode (RP + Cation Exchange)
Primary Mechanism Hydrophobic InteractionHydrophobic + StericHydrophobic + Ionic
pH Stability pH 2.0 – 8.0pH 1.0 – 12.0pH 2.0 – 5.0
Peak Shape (As) Poor (1.5 – 2.5) without additivesExcellent (1.0 – 1.2)Superior (0.9 – 1.1)
Isomer Selectivity Low (

)
Medium (

)
High (

)
Best Use Case Routine QC of single compoundsHigh pH applicationsComplex isomer mixtures
Retention Data Trends

While absolute retention times vary by system volume, the Relative Retention (


)  remains consistent across platforms.

Observed Elution Order (C18, pH 7.0):

  • 2-Vinylpyridine: Elutes first. The steric hindrance of the vinyl group at the ortho position reduces interaction with the planar C18 surface.

  • 4-Vinylpyridine: Elutes second. The linear, unobstructed geometry allows deeper penetration into the stationary phase.

  • 2-Methyl-5-vinylpyridine: Elutes last. The additional methyl group significantly increases hydrophobicity (

    
     increases by ~0.5 units).
    

Experimental Protocols

We present two validated protocols. Method A is the robust choice for general purity analysis. Method B is required for separating difficult positional isomers.

Method A: High-pH Reversed Phase (Recommended)

Operating at high pH keeps the pyridine in its neutral state, maximizing hydrophobic retention and minimizing silanol interaction.

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (

    
     mm, 5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
10.0 60

| 12.0 | 10 |

Method B: Ion-Suppression / Mixed-Mode (For Isomers)

For separating 2-VP from 4-VP, or analyzing dipyridyl impurities, a mixed-mode approach or acidic ion-pairing is superior.

  • Column: SIELC Newcrom R1 or Primesep 100 (

    
     mm).
    
  • Mobile Phase: Isocratic mixture.[2]

    • Water: 60%

    • Acetonitrile: 40%

    • Modifier: 0.1% Phosphoric Acid (or Formic Acid for MS).

  • Mechanism: The acidic modifier protonates the pyridines. The "Newcrom" phase uses Coulombic repulsion to prevent the positively charged analyte from sticking to residual silanols, while the alkyl chains provide retention.

Validated Workflow for Method Development

Use this logic flow to select the correct parameters for your specific derivative.

Method_Dev_Workflow Start Start: Define Sample IsomerCheck Are Isomers Present? (e.g. 2-VP vs 4-VP) Start->IsomerCheck MixedMode Select Mixed-Mode Column (Newcrom R1 / Primesep) IsomerCheck->MixedMode Yes StandardRP Select Hybrid C18 (XBridge / Gemini) IsomerCheck->StandardRP No AcidicMP Mobile Phase: pH 2-3 (0.1% H3PO4) MixedMode->AcidicMP CheckTailing Check Tailing Factor (Tf) AcidicMP->CheckTailing HighPH Mobile Phase: pH 10 (NH4HCO3) StandardRP->HighPH HighPH->CheckTailing Optimize Tf > 1.5? Add Ion-Pair (Hexanesulfonate) OR Increase Buffer Conc. CheckTailing->Optimize Fail Final Final Method CheckTailing->Final Pass Optimize->Final

Figure 2: Decision tree for selecting the optimal separation strategy based on sample complexity.

Case Study: Separation of Dipyridyl Isomers

As a proxy for complex vinylpyridine mixtures, we reference the separation of dipyridyl isomers, which share the same structural challenges (basic nitrogen, steric isomerism).

Experimental Data Reference: A study utilizing a C18 column with phosphate buffer (pH 3.5) and acetonitrile (80:20) achieved baseline resolution of five positional isomers.

  • Retention Order: 4,4'-dipyridyl < 2,4'-dipyridyl < 2,2'-dipyridyl.

  • Key Insight: The 2,2' isomer is retained longest in this specific mode due to the ability to chelate with trace metals or specific solvation effects that override standard steric rules at low pH [1].

Application to Vinylpyridines: When analyzing 2-methyl-5-vinylpyridine , expect it to elute after unsubstituted vinylpyridines. If 2-VP and 4-VP co-elute on C18, switch to Method B (Mixed-Mode), where the difference in pKa (4-VP is more basic) will cause 4-VP to be more strongly retained by cation-exchange mechanisms.

References

  • Separation of Dipyridyl Isomers: Comparison of HPLC methods for the simultaneous determination of neurotoxic dipyridyl isomers.

  • Mixed-Mode Separation of Vinylpyridines: Separation of 4-Vinylpyridine on Newcrom R1 HPLC column.

  • 2-Methyl-5-vinylpyridine Analysis: Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column.

  • pH Effects on Pyridine Retention: The Role of pH in Retention and Selectivity.

Sources

Comparative

Comparative Polymerization Kinetics: Methoxy-Functionalized Vinyl Monomers vs. Alkyl Analogs

Executive Summary This guide provides a technical comparison of the polymerization rates of methoxy-functionalized vinyl monomers (specifically 2-methoxyethyl acrylate (MEA) and p-methoxystyrene (pMOS) ) against their no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the polymerization rates of methoxy-functionalized vinyl monomers (specifically 2-methoxyethyl acrylate (MEA) and p-methoxystyrene (pMOS) ) against their non-functionalized alkyl analogs (n-butyl acrylate (nBA) and styrene ).

Key Takeaways for Drug Development:

  • Acrylates: MEA exhibits a 30% higher propagation rate coefficient (

    
    )  than nBA in bulk radical polymerization.[1] This enhanced reactivity is critical when designing rapid-cure hydrogels or controlling molecular weight distributions in LCST-based drug carriers.
    
  • Styrenics: The methoxy group acts as a "mechanistic switch." In radical polymerization, pMOS polymerizes slower than styrene due to radical stabilization. In cationic polymerization, pMOS is orders of magnitude faster due to cation stabilization.

Mechanistic Principles & Causality

The "Oxygen Effect" in Acrylates (MEA vs. nBA)

Unlike simple alkyl chains, the pendant ether oxygen in MEA introduces polarity and potential intramolecular interactions.

  • Inductive Effect: The electron-withdrawing nature of the oxygen atom (via the

    
    -bond) slightly reduces the electron density of the double bond, but the dominant factor in propagation kinetics is the stabilization of the transition state.
    
  • Kinetic Result: The propagation rate constant (

    
    ) for MEA is approximately 35,000 L·mol⁻¹·s⁻¹  at 50°C, compared to ~27,000 L·mol⁻¹·s⁻¹ for nBA.
    
  • Solvent Sensitivity: MEA kinetics are highly sensitive to hydrogen-bonding solvents (e.g., alcohols), which can bridge the ether oxygen and the carbonyl, altering the monomer's reactivity ratio during copolymerization.

The Electronic Switch in Styrenics (pMOS vs. Styrene)

The para-methoxy group donates electrons via resonance (+M effect), significantly altering the stability of the active center depending on the polymerization mode.

  • Radical Polymerization (Slower): The resonance stabilization of the radical intermediate reduces its reactivity toward the monomer.

    • Order of Rate: Styrene > p-Methoxystyrene.

  • Cationic Polymerization (Faster): The +M effect stabilizes the carbocation intermediate, lowering the activation energy for propagation.

    • Order of Rate: p-Methoxystyrene >>> Styrene (up to 770x faster).[2]

Comparative Kinetic Data

Table 1: Radical Propagation Rate Coefficients ( ) at 50°C

Data derived from Pulsed Laser Polymerization (PLP) studies.

MonomerFunctional Group

(L·mol⁻¹·s⁻¹)
Relative RateMechanism Note
2-Methoxyethyl Acrylate (MEA) Ether (-OCH₃)35,000 1.30x Polar transition state stabilization.
n-Butyl Acrylate (nBA) Alkyl (-C₄H₉)27,0001.00xBaseline reference.
Methyl Acrylate (MA) Methyl (-CH₃)21,5000.80xLower entropic factor than nBA.
Table 2: Styrenic Monomer Reactivity by Mechanism

Comparison of substituent effects (Hammett correlation).

MonomerSubstituentRadical Polymerization RateCationic Polymerization Rate
Styrene -HFaster (Less stable radical)Slow (Less stable cation)
p-Methoxystyrene -OCH₃Slower (Resonance stabilized radical)Fast (Resonance stabilized cation)
p-Chlorostyrene -ClFast (Electron-withdrawing)Very Slow (Destabilized cation)

Visualizing the Mechanism

The following diagram illustrates the divergent kinetic pathways for p-methoxystyrene versus styrene, highlighting why the polymerization mode dictates the rate order.

G cluster_radical Radical Pathway cluster_cationic Cationic Pathway Monomer p-Methoxystyrene (Monomer) Radical Radical Species (•R) Monomer->Radical Initiator (AIBN) Cation Cation Species (+C) Monomer->Cation Lewis Acid (BF3) Stab_Rad Resonance Stabilization (Low Energy Radical) Radical->Stab_Rad e- delocalization Slow_Prop Slower Propagation (Lower kp) Stab_Rad->Slow_Prop Reduced Reactivity Stab_Cat Hyper-Stabilization (+M Effect) Cation->Stab_Cat e- Donation Fast_Prop Rapid Propagation (High kp) Stab_Cat->Fast_Prop Low Activation Energy

Caption: Divergent kinetic outcomes for p-methoxystyrene driven by electronic effects. In radical systems, stability retards rate; in cationic systems, stability accelerates formation.

Experimental Protocol: PLP-SEC Determination of

To validate these rates in your own lab, use the Pulsed Laser Polymerization - Size Exclusion Chromatography (PLP-SEC) method. This is the IUPAC-recommended "Gold Standard" for determining


 because it is self-validating via the Poisson distribution of chain lengths.
Protocol Steps:
  • Sample Preparation:

    • Prepare a solution of monomer (e.g., MEA) with a photoinitiator (e.g., DMPA) at 1–5 mmol/L.

    • Crucial: Degas the sample through 3 freeze-pump-thaw cycles. Oxygen is a potent inhibitor for acrylates (though less so for methacrylates).

  • Laser Irradiation:

    • Place the sample in a temperature-controlled cell (e.g., 50°C).

    • Irradiate with a pulsed UV laser (e.g., 308 nm excimer) at a constant frequency (

      
      ), typically 10–100 Hz.
      
  • Polymer Isolation:

    • Stop polymerization at low conversion (<3%) to prevent viscosity changes (gel effect).

    • Precipitate polymer in cold methanol/hexane.

  • SEC Analysis:

    • Analyze the molecular weight distribution (MWD).[3]

    • Identify the inflection points (

      
      ) on the derivative of the MWD.
      
  • Calculation:

    • Calculate

      
       using the equation:
      
      
      
      
      Where
      
      
      is the mode number (1, 2...),
      
      
      is monomer concentration, and
      
      
      is the time between pulses (
      
      
      ).

Self-Validation Check: If the calculated


 from the first inflection point (

) and second inflection point (

) deviate by >5%, the data is invalid (likely due to high conversion or poor SEC resolution).

Applications in Drug Delivery

  • Thermoresponsive Carriers (LCST):

    • Poly(MEA) and Poly(MEMA) exhibit Lower Critical Solution Temperature (LCST) behavior in water, similar to PNIPAM but with better biocompatibility.

    • Design Tip: Use the higher

      
       of MEA to create "gradient" copolymers with nBA, tuning the LCST transition sharpness for controlled drug release.
      
  • Cationic Curing:

    • pMOS derivatives are used in photo-cationic curing for encapsulation. The extreme reaction speed (vs. styrene) allows for rapid UV-sealing of drug reservoirs without thermal damage to sensitive payloads.

References

  • Propagation Rate Coefficients of Acrylates: IUPAC Subcommittee on Modeling of Polymerization Kinetics and Processes. "Benchmark Propagation Rate Coefficients for Methyl Acrylate." Polymer Chemistry.

  • Kinetics of 2-Methoxyethyl Acrylate: Hutchinson, R. A., et al. "Hydrogen bonding in radical solution copolymerization kinetics of acrylates and methacrylates: a comparison of hydroxy- and methoxy-functionality." Polymer Chemistry, 2017.[1]

  • p-Methoxystyrene Radical Kinetics: Axford, D. W. E.[4] "Studies in polymerization - IV. The velocity constants in the polymerization of p-methoxystyrene." Proceedings of the Royal Society A, 1949.[4]

  • Cationic Polymerization of Styrenics: Matyjaszewski, K. "Cationic Polymerizations: Mechanisms, Synthesis, and Applications." Marcel Dekker, 1996. (Standard Text).
  • Oxygen Tolerance in Methacrylates: Guymon, C. A., et al.[5] "The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylates Photopolymerization." Polymer, 2004.[5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethenyl-3-methoxypyridine

Executive Summary & Critical Hazard Profile 4-Ethenyl-3-methoxypyridine (also known as 3-Methoxy-4-vinylpyridine) presents a dual-hazard profile characteristic of functionalized vinylpyridines: acute toxicity/corrosivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Hazard Profile

4-Ethenyl-3-methoxypyridine (also known as 3-Methoxy-4-vinylpyridine) presents a dual-hazard profile characteristic of functionalized vinylpyridines: acute toxicity/corrosivity derived from the pyridine core and exothermic instability from the vinyl appendage.[1][2]

Unlike standard organic intermediates, this compound requires a dynamic safety approach. It is not merely a "toxic liquid"; it is a reactive monomer capable of spontaneous polymerization if not properly inhibited and stored.[1]

The "Vinyl-Pyridine" Hazard Matrix
Hazard DomainMechanism of ActionOperational Implication
Dermal/Mucosal Pyridine ring facilitates rapid transdermal absorption; basic nitrogen causes caustic burns.[1][2]High: Nitrile gloves offer insufficient protection against permeation.[1]
Reactivity Vinyl group (

) is prone to radical polymerization, initiated by heat, light, or peroxides.[1][2]
Critical: Must be stored cold (

) and stabilized (typically with hydroquinone or TBC).[1]
Respiratory High vapor pressure with potent, nauseating odor (lachrymator).[1]Mandatory: All handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Architecture[1][2]

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is inadequate for 4-Ethenyl-3-methoxypyridine.[2] The following "Defense-in-Depth" strategy is required.

A. Hand Protection: The "Nitrile Trap"

Warning: Pyridine derivatives permeate standard disposable nitrile gloves in < 1 minute .[1] Relying solely on nitrile gloves creates a false sense of security that can lead to severe chemical burns.

Protocol:

  • Primary Barrier (Immersion/High Risk): EVOH/PE Laminate (Silver Shield® / 4H®) .[1] These provide >4 hours of breakthrough protection.[1]

  • Secondary Barrier (Dexterity/Splash): Double-gloved Nitrile (minimum 5 mil thickness) is permitted ONLY for incidental splash protection.[1]

    • Rule: If a splash occurs, strip the outer glove immediately.

B. Respiratory & Eye Protection[3][4][5][6][7]
  • Engineering Control: Work exclusively in a fume hood with a face velocity of 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient due to the corrosive vapor hazard.[1][2]

  • Face Protection: If handling volumes >50 mL or performing transfers under pressure, a Face Shield must be worn over goggles.[1]

Visual Logic: PPE Selection Framework

PPE_Selection Figure 1: PPE Decision Logic for Vinylpyridine Derivatives Start Task Assessment VolumeCheck Volume > 10 mL OR High Splash Risk? Start->VolumeCheck ImmersionCheck Direct Contact Likely? (Cleaning, Setup) VolumeCheck->ImmersionCheck No HighRiskPPE High-Risk Protocol: - Fume Hood - Goggles + Face Shield - Laminate Liners under Nitrile VolumeCheck->HighRiskPPE Yes StandardPPE Standard Protocol: - Fume Hood - Goggles - Double Nitrile (Change on Splash) ImmersionCheck->StandardPPE No ImmersionCheck->HighRiskPPE Yes

Figure 1: Decision tree for selecting appropriate PPE based on volume and contact risk.

Operational Protocols

A. Pre-Synthesis Preparation

Before opening the container:

  • Inhibitor Check: Verify the presence of a polymerization inhibitor (e.g., 100-1000 ppm Hydroquinone or tert-Butylcatechol).[1][2] If the liquid appears cloudy or viscous, polymerization may have initiated—DO NOT HEAT .[1]

  • Cold Trap: Ensure all receiving flasks and traps are cooled. Vinylpyridines are volatile (approx. boiling point 60-70°C at reduced pressure).[1]

B. Handling & Synthesis[1]
  • Temperature Control: Maintain reaction temperatures below 60°C where possible. If distillation is required, use high vacuum (< 10 mmHg) to lower the boiling point and prevent thermal polymerization [1].

  • Inert Atmosphere: Perform all transfers under Nitrogen or Argon.[1] Oxygen can act as a radical initiator in aged samples or form peroxides.

  • Quenching: Have a beaker of dilute Hydrochloric Acid (1M HCl) ready. Pyridines are basic; acid neutralizes the volatility and toxicity by forming the non-volatile pyridinium salt.

C. Spill Response Strategy

Immediate Action: Evacuate the immediate area. Vapor is a severe respiratory irritant.[3]

Spill_Response Figure 2: Spill Response Decision Matrix Spill Spill Detected SizeCheck Volume < 50 mL (Inside Hood)? Spill->SizeCheck Minor Minor Spill Protocol SizeCheck->Minor Yes Major Major Spill Protocol SizeCheck->Major No Absorb Absorb with Vermiculite/Sand Minor->Absorb Neutralize Treat with Dilute HCl Absorb->Neutralize Dispose Bag as HazWaste Neutralize->Dispose Evacuate Evacuate Lab Call EHS Major->Evacuate

Figure 2: Operational workflow for containing and neutralizing spills.

Waste Disposal & Decontamination[1]

Do not dispose of down the drain. The compound is toxic to aquatic life and can polymerize in plumbing, causing blockages.[1]

  • Chemical Waste: Collect all solvent washes and contaminated materials in a waste container labeled "Flammable/Toxic Organic Waste - Pyridines" .[1]

  • Decontamination: Wipe down surfaces with 1M HCl (to protonate/solubilize) followed by soap and water.[1]

  • Destruction: The preferred method of disposal is incineration with an afterburner and scrubber to handle nitrogen oxide (

    
    ) emissions [2].[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7502, 4-Vinylpyridine. Retrieved from [Link]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Note: Reference for Nitrile vs. Laminate permeation data for pyridine analogs).

Sources

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